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  • Product: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
  • CAS: 29183-14-0

Core Science & Biosynthesis

Foundational

The Tripartite Significance of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0): A Comprehensive Guide to its Synthesis, Metabolism, and Analytical Profiling

Executive Summary As a Senior Application Scientist navigating the intersection of pharmaceutical development and environmental toxicology, I frequently encounter compounds that transcend a single discipline. N-(2,6-Dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of pharmaceutical development and environmental toxicology, I frequently encounter compounds that transcend a single discipline. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0) is a quintessential example. Widely known by its synonyms—2',6'-Glycoloxylidide , CVT-2535 , and CGA37734 —this molecule serves as a critical node in three distinct domains:

  • Cardiology: A major metabolite and synthetic impurity of the anti-anginal drug Ranolazine[1].

  • Anesthesiology: A downstream degradation product and impurity (Impurity 34) of the local anesthetic Lidocaine[2].

  • Agrochemical Science: A persistent environmental transformation product of the fungicide Metalaxyl-M[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways of formation, de novo synthesis protocols, and advanced analytical workflows for its quantification.

Physicochemical Profiling & Structural Elucidation

The structural resilience of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is dictated by the steric hindrance provided by the two ortho-methyl groups on the phenyl ring. This steric shielding protects the amide bond from rapid enzymatic or environmental hydrolysis, explaining its persistence as a terminal metabolite in human plasma and a stable degradant in soil microbiomes[4].

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name N-(2,6-dimethylphenyl)-2-hydroxyacetamide
CAS Registry Number 29183-14-0
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Exact Mass 179.0946 Da
Physical State Crystalline Solid
Key Synonyms 2',6'-Glycoloxylidide; Ranolazine Impurity M; Lidocaine Impurity 34; CGA37734

Mechanistic Pathways of Formation

Understanding the origin of this compound requires mapping its precursor pathways. In human pharmacokinetics, it emerges from the cytochrome P450-mediated metabolism of both Ranolazine and Lidocaine. In environmental matrices, it is generated via microbial degradation of Metalaxyl-M[3].

MetabolicPathway Ranolazine Ranolazine (Anti-anginal Drug) CYP3A4 CYP3A4 / CYP2D6 Oxidative Cleavage Ranolazine->CYP3A4 Piperazine N-dealkylation Lidocaine Lidocaine (Local Anesthetic) CYP1A2 CYP1A2 / CYP3A4 N-Dealkylation & Oxidation Lidocaine->CYP1A2 Sequential de-ethylation Target N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0) CYP3A4->Target CYP1A2->Target

Metabolic convergence of Ranolazine and Lidocaine yielding 2',6'-glycoloxylidide.

EnvironmentalDegradation Metalaxyl Metalaxyl-M (Fungicide) Soil Soil Microbiome (Esterase / Monooxygenase) Metalaxyl->Soil Environmental Exposure Interm N-Dealkylated Intermediate Soil->Interm Loss of alanine methyl ester CGA37734 CGA37734 (CAS 29183-14-0) Interm->CGA37734 O-Demethylation

Environmental degradation pathway of Metalaxyl-M to the persistent metabolite CGA37734.

De Novo Synthesis & Reference Standard Generation

To utilize this compound as an analytical reference standard for [5], it must be synthesized with >98% purity. The following protocol details a highly controlled, three-step synthetic route designed to prevent the cleavage of the sterically hindered amide bond.

Protocol 1: Three-Step Synthesis of 2',6'-Glycoloxylidide

Step 1: N-Acylation

  • Procedure: Dissolve 1.0 equivalent of 2,6-dimethylaniline in anhydrous dichloromethane (DCM). Add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Cool to 0°C. Dropwise, add 1.1 equivalents of chloroacetyl chloride. Stir for 2 hours, allowing the reaction to reach room temperature.

  • Mechanistic Rationale: K2​CO3​ acts as an insoluble acid scavenger. By neutralizing the generated HCl, it prevents the protonation of the aniline precursor, maintaining its nucleophilicity without introducing water that could hydrolyze the acyl chloride.

  • Product: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Step 2: Acetoxylation (Nucleophilic Substitution)

  • Procedure: Isolate the intermediate and dissolve it in N,N-Dimethylformamide (DMF). Add 3.0 equivalents of sodium acetate. Heat to 80°C for 4 hours.

  • Mechanistic Rationale: Direct attack with a strong base like NaOH to form the alcohol directly is heavily discouraged, as the high pH will drive the hydrolysis of the amide bond back to 2,6-dimethylaniline. Acetate acts as a "softer" nucleophile. DMF, a polar aprotic solvent, selectively solvates the Na+ cation, leaving the acetate anion highly reactive for the SN​2 displacement of the chloride.

Step 3: Mild Methanolysis

  • Procedure: Extract the acetoxylated intermediate and dissolve in methanol. Add a catalytic amount (0.1 eq) of K2​CO3​ . Stir at room temperature for 3 hours.

  • Mechanistic Rationale: This mild transesterification cleaves the acetate ester to yield the final alpha-hydroxy amide without risking the integrity of the core amide bond.

  • System Suitability & Self-Validation: Run an aliquot on TLC (Hexane:EtOAc 1:1). The complete disappearance of the higher-Rf acetate intermediate validates the deprotection. Confirm the final structure via 1H -NMR (look for the distinct singlet of the alpha-protons at ~4.2 ppm shifting upfield upon ester cleavage).

Advanced Analytical Workflows (LC-HRMS/MS)

Whether screening for [6] or quantifying Ranolazine impurities in pharmaceutical batches, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Protocol 2: LC-HRMS/MS Quantification in Complex Matrices

Step 1: Sample Preparation (Self-Validating Extraction)

  • Procedure: For biological matrices (plasma), utilize protein precipitation with cold acetonitrile (1:3 v/v). For environmental matrices (soil), utilize a modified QuEChERS extraction.

  • System Suitability & Self-Validation: Spike the raw matrix with a stable isotope-labeled internal standard (e.g., Ranolazine-d3 or a custom synthesized 13C -labeled 2',6'-glycoloxylidide) prior to extraction. An absolute recovery of 85–115% for the internal standard validates the extraction efficiency and accounts for matrix ion suppression.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Mechanistic Rationale: The acidic mobile phase ensures that the amide nitrogen remains fully protonated during electrospray ionization (ESI), drastically improving the signal-to-noise ratio. The C18 stationary phase provides excellent retention for the hydrophobic 2,6-dimethylphenyl moiety.

Step 3: HRMS Detection Parameters

  • Ionization: ESI in Positive Mode ( ESI+ ).

  • Precursor Ion: Monitor the exact mass [M+H]+=180.1019 Da.

  • Product Ion (MS/MS): Apply a collision energy of 20-25 eV. The primary diagnostic fragment is m/z122.0964 , corresponding to the 2,6-dimethylaniline cation formed by the cleavage of the amide bond.

  • Mechanistic Rationale: Utilizing an Orbitrap or Q-TOF mass spectrometer allows for a mass extraction window of < 5 ppm. This high mass accuracy is non-negotiable when distinguishing CAS 29183-14-0 from isobaric endogenous lipids in plasma or humic acids in soil[7].

Conclusion & Future Perspectives

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is far more than a mere synthetic byproduct; it is a critical biomarker of metabolic and environmental degradation. By applying rigorous, self-validating synthetic protocols and high-resolution analytical techniques, researchers can ensure the highest standards of safety and efficacy in drug development, while simultaneously tracking the ecological footprint of modern agrochemicals.

References

  • PubChem . "2',6'-Glycoloxylidide | C10H13NO2 | CID 14480057". National Institutes of Health. URL:[Link]

  • Veeprho Pharmaceuticals . "Ranolazine Impurities and Related Compound". Veeprho Catalog. URL:[Link]

  • United States Environmental Protection Agency (EPA) . "Reregistration Eligibility Decision (RED) for Metalaxyl". EPA Pesticide Archives. URL:[Link]

  • OSPAR Commission . "The CONnECT Study - OSPAR - Assessments". OSPAR Marine Environment Publications. URL:[Link]

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Exploratory

An In-depth Technical Guide to the Potential Biological Activity of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Abstract N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, a compound structurally related to the local anesthetic lidocaine and the anti-anginal agent ranolazine, presents an intriguing candidate for pharmacological investigat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, a compound structurally related to the local anesthetic lidocaine and the anti-anginal agent ranolazine, presents an intriguing candidate for pharmacological investigation. While it is recognized as a reference material in the pharmaceutical industry, particularly in the context of ranolazine, its intrinsic biological activities remain largely unexplored.[1] This technical guide outlines a comprehensive, hypothesis-driven research framework for the systematic evaluation of the potential biological activities of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. We postulate that, based on its structural heritage, this molecule may exhibit modulatory effects on ion channels, with a primary focus on voltage-gated sodium channels. This document provides a tiered experimental approach, from initial cytotoxicity profiling to detailed electrophysiological and functional assays, to elucidate its pharmacological profile. The protocols and workflows detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust roadmap for investigating this and other novel chemical entities.

Introduction and Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide emerges as a person of interest due to its close structural resemblance to two clinically significant drugs: lidocaine and ranolazine. Lidocaine, a class Ib antiarrhythmic, exerts its effects by blocking voltage-gated sodium channels.[2] Ranolazine is known to inhibit the late sodium current (INa) in cardiac cells, thereby preventing calcium overload and reducing myocardial oxygen demand.[3] Furthermore, derivatives of N-(2,6-dimethylphenyl)acetamide have been investigated for their antiarrhythmic properties, lending further credence to the hypothesis that this chemical scaffold possesses cardiovascular activity.[4]

This guide proposes a systematic investigation into the potential biological activities of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, centered on the following hypotheses:

  • Primary Hypothesis: The compound modulates the activity of voltage-gated sodium channels, potentially exhibiting state-dependent blockade.

  • Secondary Hypotheses: The compound may interact with other ion channels (e.g., calcium channels) or exhibit local anesthetic or anti-inflammatory properties.

To address these hypotheses, a multi-tiered screening cascade is proposed, commencing with fundamental cytotoxicity assessments to establish a therapeutic window, followed by progressively more specific functional and mechanistic assays.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-hydroxyacetamide[1]
Synonyms 2',6'-Glycoloxylidide[1]
Physical Form Solid
Storage Temperature 2-8°C, sealed in dry conditions

Proposed Research Workflow: A Tiered Approach

The following diagram illustrates the proposed workflow for the comprehensive evaluation of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide's biological activity.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Functional Screening cluster_2 Tier 3: Mechanistic & Secondary Screening T1_Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) T2_Electrophysiology Automated Electrophysiology (Sodium & Calcium Channels) T1_Cytotoxicity->T2_Electrophysiology Determine Safe Concentration Range T1_Solubility Aqueous Solubility Determination T1_Solubility->T1_Cytotoxicity Ensure Compound Solubility in Assay Media T3_ManualPatch Manual Patch-Clamp (State-Dependence) T2_Electrophysiology->T3_ManualPatch Confirm & Characterize Channel Modulation T3_CardiacModel Isolated Heart Model (Anti-arrhythmic Potential) T2_Electrophysiology->T3_CardiacModel Validate Functional Cardiac Effects T2_LocalAnesthetic In Vitro Local Anesthetic Activity Assay T2_LocalAnesthetic->T3_ManualPatch Investigate Mechanism of Nerve Block T3_ManualPatch->T3_CardiacModel T3_AntiInflammatory Anti-Inflammatory Assays (e.g., COX Inhibition)

Caption: Proposed tiered workflow for investigating the biological activity of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

Experimental Protocols

Tier 1: Foundational Assays

The initial tier focuses on establishing the basic safety and suitability of the compound for further biological testing.

It is imperative to first determine the concentration range at which N-(2,6-Dimethylphenyl)-2-hydroxyacetamide does not exert cytotoxic effects, to ensure that any observed activity in subsequent functional assays is not a result of cell death. Two complementary assays are recommended.

a) MTT Assay for Cell Viability

This assay measures the metabolic activity of viable cells.[5]

  • Principle: The tetrazolium salt MTT is reduced to a purple formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for subsequent electrophysiology or a neuronal cell line like SH-SY5Y) in a 96-well plate at an appropriate density and allow to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

b) LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[6]

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Its activity can be measured by a coupled enzymatic reaction that results in a colored product.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.

    • LDH Reaction: Add the collected supernatant to a new plate with the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation and Reading: Incubate at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (typically 490 nm).

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control for maximal LDH release (cells lysed with a detergent).

Tier 2: Primary Functional Screening

Based on the non-cytotoxic concentration range determined in Tier 1, the compound will be screened for its primary hypothesized activities.

High-throughput automated patch-clamp systems allow for the rapid screening of compounds against a panel of ion channels.[7][8]

  • Principle: This technique measures the flow of ions through specific channels in the cell membrane, providing direct evidence of channel modulation (inhibition or potentiation).

  • Protocol:

    • Cell Lines: Utilize stable cell lines expressing the human voltage-gated sodium channels (e.g., Nav1.5 for cardiac effects, Nav1.7 for anesthetic/analgesic effects) and L-type calcium channels (Cav1.2).

    • Compound Application: Apply a range of non-cytotoxic concentrations of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide to the cells.

    • Voltage Protocols: Use specific voltage protocols to elicit channel opening and inactivation. For sodium channels, protocols should be designed to assess both resting and inactivated state block.

    • Data Acquisition and Analysis: Record the ionic currents before and after compound application. Calculate the percentage of channel inhibition at each concentration and determine the IC₅₀ value.

A common in vitro model for local anesthetic activity is the isolated sciatic nerve preparation.[9]

  • Principle: This assay measures the ability of a compound to block the compound action potential in a nerve bundle.

  • Protocol:

    • Nerve Preparation: Isolate the sciatic nerve from a suitable animal model (e.g., frog or rat).

    • Experimental Setup: Mount the nerve in a chamber with stimulating and recording electrodes.

    • Compound Application: Perfuse the nerve with a physiological solution containing various concentrations of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. Lidocaine should be used as a positive control.

    • Data Acquisition: Stimulate the nerve and record the amplitude of the compound action potential over time.

    • Data Analysis: Determine the concentration and time-dependent block of nerve conduction.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the structural relationship to lidocaine and ranolazine, a plausible mechanism of action for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is the modulation of voltage-gated sodium channels. The following diagram illustrates this hypothetical mechanism.

G cluster_0 Cell Membrane NaChannel Voltage-Gated Sodium Channel NaInflux Na+ Influx NaChannel->NaInflux Open State Compound N-(2,6-Dimethylphenyl) -2-hydroxyacetamide Compound->NaChannel Binds to and Inhibits Channel ActionPotential Action Potential Propagation NaInflux->ActionPotential Depolarization

Caption: Hypothetical mechanism of action: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide blocking the voltage-gated sodium channel.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Table 2: Hypothetical Data Summary for Biological Activity Screening

AssayEndpointN-(2,6-Dimethylphenyl)-2-hydroxyacetamideLidocaine (Control)
MTT (HEK293) IC₅₀ (µM)>1003350 ± 330[10]
LDH (HEK293) % Cytotoxicity at 100 µM<5%Not Available
Automated Patch-Clamp (Nav1.5) IC₅₀ (µM)To be determined200-400
Automated Patch-Clamp (Cav1.2) IC₅₀ (µM)To be determined>1000
Isolated Sciatic Nerve Minimum Blocking Conc. (mM)To be determined5

Note: The IC₅₀ value for Lidocaine on SH-SY5Y cells is provided for context; values on HEK293 may differ.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation into the potential biological activities of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. The proposed tiered approach, from foundational cytotoxicity assays to specific functional screens, allows for a logical and resource-efficient evaluation. Should the primary screening reveal significant activity, particularly in the modulation of sodium channels, further in-depth studies would be warranted. These could include manual patch-clamp electrophysiology to detail the state-dependency of the block, in vivo models of arrhythmia or local anesthesia, and initial ADME/Tox profiling. The structural relationship of this compound to established drugs makes it a compelling candidate for discovery efforts, and the methodologies outlined here provide a clear path for its pharmacological characterization.

References

  • ResearchGate. N-(2,6-Dimethylphenyl)acetamide. [Link]

  • PubMed. General Pharmacological Studies on N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide Hydrochloride Hemihydrate. 1st Communication: Effect on the Central Nervous System. [Link]

  • PubMed. An in vitro method for the evaluation of antiarrhythmic and antiischemic agents by using programmed electrical stimulation of rabbit heart. [Link]

  • PMC. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • PubMed. An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. [Link]

  • PMC. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. [Link]

  • MDPI. Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. [Link]

  • MDPI. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. [Link]

  • PMC. N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. [Link]

  • Dove Medical Press. Evaluation of the local anesthetic. [Link]

  • Veeprho. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. [Link]

  • MDPI. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. [Link]

  • Taylor & Francis Online. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

  • BMG LABTECH. Calcium assays: at the centre of biology. [Link]

  • Veeprho. Ranolazine Impurities and Related Compound. [Link]

  • PubMed. Sodium channel blocker tests allow a clear distinction of electrophysiological characteristics and prognosis in patients with a type 2 or 3 Brugada electrocardiogram pattern. [Link]

  • MDPI. Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. [Link]

  • PMC. Quaternary Lidocaine Derivatives: Past, Present, and Future. [Link]

  • PMC. In vitro models of proarrhythmia. [Link]

  • Bentham Science. Sodium Channel Inhibitor Drug Discovery Using Automated High Throughput Electrophysiology Platforms. [Link]

  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Frontiers. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. [Link]

  • Preprints.org. Evaluation of Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo and In Silico Studies. [Link]

  • accessdata.fda.gov. Ranexa Label. [Link]

  • Frontiers. Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation. [Link]

  • ACS Publications. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. [Link]

  • PLOS. A simulation study on the antiarrhythmic mechanisms of established agents in myocardial ischemia and infarction. [Link]

  • RSC Publishing. Synthesis and biological activities of local anesthetics. [Link]

  • ACS Publications. Sodium Channel Blockers. [Link]

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  • ResearchGate. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 | Request PDF. [Link]

  • ScienceDirect. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

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Foundational

A Comprehensive Guide to the Spectroscopic Characterization of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Abstract This technical guide provides an in-depth exploration of the spectroscopic characterization of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, a key chemical entity with relevance in pharmaceutical development and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, a key chemical entity with relevance in pharmaceutical development and chemical synthesis.[1] This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data but also the underlying principles and methodologies for obtaining and interpreting this information. In the absence of publicly available experimental spectra for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, this guide leverages data from the closely related compound, N-(2,6-dimethylphenyl)acetamide, to provide a robust predictive analysis. The core of this guide is built upon established scientific principles and standard operating procedures to ensure technical accuracy and practical utility.

Introduction: The Imperative of Spectroscopic Analysis

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS No: 29183-14-0) is a molecule of interest, notably as a related compound to the drug Ranolazine.[1] Its chemical structure, comprised of a substituted aromatic ring, an amide linkage, and a primary alcohol, presents a rich landscape for spectroscopic investigation. The unambiguous confirmation of the structure and purity of such compounds is a cornerstone of chemical research and pharmaceutical development, a task for which spectroscopic methods are indispensable.

This guide will delve into the three primary spectroscopic techniques for the characterization of organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

For each technique, we will explore the theoretical underpinnings, present a detailed experimental protocol, and provide a thorough analysis of the predicted spectroscopic data for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[2]

Foundational Principles of NMR

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an applied magnetic field. The absorption of radiofrequency energy by these nuclei as they transition between spin states gives rise to the NMR signal. The precise frequency at which a nucleus resonates, its chemical shift (δ), is highly sensitive to its local electronic environment, offering a unique fingerprint of its position within the molecule.

Predicted ¹H NMR Spectrum of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

The predicted ¹H NMR spectrum of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is expected to exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 9.5Singlet (broad)1H-NH- (Amide)The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and/or chemical exchange.
~ 7.1 - 7.3Multiplet3HAr-H (Aromatic)The three protons on the dimethylphenyl ring are expected to resonate in the aromatic region. The splitting pattern will depend on their coupling to each other.
~ 4.1 - 4.3Singlet2H-CH₂- (Methylene)The methylene protons adjacent to the carbonyl and hydroxyl groups will appear as a singlet.
~ 3.5 - 4.5Singlet (broad)1H-OH (Hydroxyl)The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature. It is expected to be a broad singlet due to hydrogen bonding and chemical exchange.
~ 2.2Singlet6H-CH₃ (Methyl)The two equivalent methyl groups on the aromatic ring are expected to give a sharp singlet.
Predicted ¹³C NMR Spectrum of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

The predicted ¹³C NMR spectrum will provide complementary information on the carbon framework:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170 - 175C=O (Amide Carbonyl)The carbonyl carbon of the amide is significantly deshielded.
~ 135 - 140Ar-C (Quaternary)The two quaternary carbons of the aromatic ring attached to the methyl groups.
~ 130 - 135Ar-C (Quaternary)The quaternary carbon of the aromatic ring attached to the nitrogen.
~ 125 - 130Ar-CH (Aromatic)The three methine carbons of the aromatic ring.
~ 60 - 65-CH₂- (Methylene)The methylene carbon adjacent to the hydroxyl group.
~ 18 - 20-CH₃ (Methyl)The two equivalent methyl carbons on the aromatic ring.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[3][4][5][6]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-25 mg of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6] The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like -NH and -OH.

  • Instrumentation and Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7]

Foundational Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed in wavenumbers, cm⁻¹).

Predicted IR Spectrum of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

The IR spectrum of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is predicted to show the following characteristic absorption bands:[8][9][10][11][12]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3500 - 3200Strong, BroadO-H stretchHydroxyl (-OH)
3400 - 3250MediumN-H stretchAmide (-NH)
3100 - 3000MediumC-H stretchAromatic C-H
3000 - 2850MediumC-H stretchAliphatic C-H
1670 - 1640StrongC=O stretch (Amide I)Amide Carbonyl
1600 - 1450Medium-WeakC=C stretchAromatic Ring
1550 - 1510MediumN-H bend (Amide II)Amide
1300 - 1000StrongC-O stretchAlcohol

The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region due to the O-H stretch of the hydroxyl group is a key distinguishing feature compared to N-(2,6-dimethylphenyl)acetamide.

Experimental Protocol for IR Spectroscopy

Modern Fourier Transform Infrared (FTIR) spectrometers with Attenuated Total Reflectance (ATR) accessories offer a simple and rapid method for obtaining high-quality IR spectra.[13][14]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[15]

  • Sample Application:

    • Place a small amount of the solid N-(2,6-Dimethylphenyl)-2-hydroxyacetamide sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation clean Clean ATR Crystal background Record Background Spectrum clean->background apply Apply Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire process Process Spectrum (Background Subtraction) acquire->process assign Assign Characteristic Bands process->assign

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Foundational Principles of MS

In a mass spectrometer, molecules are first ionized, typically by losing an electron to form a molecular ion (M⁺•). These ions are then accelerated and separated based on their m/z ratio in a magnetic or electric field. The resulting mass spectrum is a plot of ion abundance versus m/z.[17]

Predicted Mass Spectrum of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

The molecular formula of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is C₁₀H₁₃NO₂.[18][19] The predicted key features of its mass spectrum are:

m/zIonRationale
179[M]⁺•Molecular ion peak, corresponding to the molecular weight of the compound.
148[M - CH₂OH]⁺Loss of the hydroxymethyl radical, a common fragmentation pathway for primary alcohols.
121[C₈H₉N]⁺•Cleavage of the amide bond to form the 2,6-dimethylaniline radical cation.
120[C₈H₈N]⁺Loss of a hydrogen radical from the 2,6-dimethylaniline fragment.
106[C₇H₈N]⁺Further fragmentation of the 2,6-dimethylaniline fragment.

The observation of the molecular ion at m/z 179 would confirm the molecular weight of the compound. The fragmentation pattern can then be used to piece together the structure.[20][21][22][23]

Experimental Protocol for Mass Spectrometry

A variety of ionization techniques and mass analyzers are available. For a small organic molecule like N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a common approach.[24][25][26]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[24]

  • Instrumentation and Setup:

    • The GC-MS system is set up with an appropriate GC column and temperature program to ensure the volatilization and separation of the analyte.

  • Data Acquisition:

    • The sample is injected into the GC, where it is vaporized and travels through the column.

    • Upon exiting the GC column, the analyte enters the ion source of the mass spectrometer, where it is bombarded with electrons (EI).

    • The resulting ions are accelerated and separated by the mass analyzer.

    • The detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

    • The fragmentation pattern is interpreted to deduce the structure of the molecule.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze identify_M Identify Molecular Ion Peak analyze->identify_M interpret Interpret Fragmentation Pattern identify_M->interpret

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of a molecule such as N-(2,6-Dimethylphenyl)-2-hydroxyacetamide relies on the synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers clues to the molecular structure through fragmentation. This guide has provided a predictive overview of the spectroscopic data for this compound, grounded in established principles and methodologies. By following the detailed protocols and interpretative guidance presented herein, researchers can confidently acquire and analyze the spectroscopic data necessary for the unambiguous identification and characterization of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide and related compounds.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Published July 24, 2023. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Updated September 11, 2025. [Link]

  • Lombardo H, McGann M. Improving IR Spectroscopy as a Tool for Biopharmaceutical Analysis. Pharmaceutical Technology. Published July 15, 2021. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. Published November 23, 2024. [Link]

  • University of British Columbia. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Health, Safety and Environment Office, The Chinese University of Hong Kong. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. Updated September 20, 2025. [Link]

  • University of Bergen. Guidelines for mass spectrometric analysis. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. Published August 29, 2023. [Link]

  • Labcompare.com. LABTips: Obtaining & Interpreting High Quality IR Spectra. Published April 15, 2022. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • ResearchGate. The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). [Link]

  • Harvard Center for Mass Spectrometry. Sample Preparation. [Link]

  • American Laboratory. LABTips: Obtaining & Interpreting High Quality IR Spectra. Published April 15, 2022. [Link]

  • ACS Reagent Chemicals. Infrared Spectroscopy. Published February 28, 2017. [Link]

  • The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

  • SpectraBase. Acetamide, N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxo- - Optional[13C NMR]. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Updated August 29, 2023. [Link]

  • NIST. Acetamide, N-(2,6-dimethylphenyl)-. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • Veeprho. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. [Link]

  • PubChem. N-(2,6-dimethylphenyl)-N-hydroxyacetamide. [Link]

  • Pharmaffiliates. CAS No : 29183-14-0 | Product Name : N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. [Link]

  • PubChemLite. N-(2,6-dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide. [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. [Link]

Sources

Exploratory

Mechanistic Profiling and Analytical Control of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in Ranolazine Manufacture

Executive Summary Ranolazine is a highly effective antianginal medication that operates by in ischemic cardiac myocytes[1]. Because its multi-step industrial synthesis involves highly reactive intermediates, rigorous imp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ranolazine is a highly effective antianginal medication that operates by in ischemic cardiac myocytes[1]. Because its multi-step industrial synthesis involves highly reactive intermediates, rigorous impurity profiling is mandated by regulatory agencies. A critical process-related impurity is N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS: 29183-14-0), also known as[2]. This technical guide explores the mechanistic causality behind its formation, outlines chemical control strategies, and provides a self-validating analytical protocol for its quantification.

Mechanistic Origins and Causality

The Synthetic Pathway The commercial synthesis of ranolazine typically initiates with the chloroacetylation of 2,6-dimethylaniline (2,6-xylidine) using chloroacetyl chloride to yield the crucial intermediate,[3][4]. This intermediate is subsequently aminated with piperazine to form N-(2,6-dimethylphenyl)-1-piperazine acetamide, which is finally reacted with an epoxide derivative to yield the ranolazine API[4][5].

Causality of Impurity Formation Why does N-(2,6-Dimethylphenyl)-2-hydroxyacetamide form? The α -carbon of the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate is highly electrophilic, specifically designed to facilitate nucleophilic attack by the secondary amine of piperazine[4]. However, this electrophilicity makes it highly susceptible to side reactions. If the reaction matrix contains trace moisture ( H2​O ) or utilizes aqueous inorganic bases, hydroxide ions ( OH− ) act as highly competitive oxygen nucleophiles.

The hydrolysis of the aliphatic carbon-chlorine bond displaces the chloride leaving group, irreversibly replacing it with a hydroxyl group. Because this newly formed N-(2,6-Dimethylphenyl)-2-hydroxyacetamide lacks the piperazine moiety, it becomes a "dead-end" byproduct that cannot participate in the subsequent epoxide addition step[2][5]. Consequently, it accumulates in the reaction mixture and risks carrying over into the final API matrix.

Pathway A 2,6-Dimethylaniline (2,6-Xylidine) C 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate) A->C Acylation B Chloroacetyl Chloride B->C E N-(2,6-dimethylphenyl)-1-piperazine acetamide C->E Amination Imp N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (Impurity, CAS 29183-14-0) C->Imp Hydrolysis (H2O/OH-) Side Reaction D Piperazine D->E F Ranolazine API E->F Epoxide Addition

Synthetic pathway of Ranolazine highlighting the hydrolytic divergence to the impurity.

Process Mitigation Strategies

To suppress the formation of this hydroxylated impurity, the underlying causality dictates that we must eliminate competing oxygen nucleophiles:

  • Solvent Dehydration : Transitioning from aqueous-organic biphasic systems to strictly anhydrous polar aprotic solvents (e.g., anhydrous toluene or methanol mixtures) during the amination step limits the availability of H2​O [4][5].

  • Base Optimization : Utilizing non-nucleophilic organic bases or carefully controlled prevents the localized accumulation of hydroxide ions that thermodynamically drive the hydrolytic side reaction[5].

Analytical Profiling and Quantification

Due to the structural similarity between the impurity and the API precursors, a highly specific is required[6].

Causality Behind the Method : Ranolazine and its piperazine-containing intermediates are weak bases. At an acidic pH, they become highly ionized and exhibit poor retention on standard C18 stationary phases. By utilizing a slightly basic mobile phase (e.g., pH 7.3), the basic amines are kept partially deprotonated, increasing their lipophilicity. This ensures adequate column retention and baseline resolution from the neutral N-(2,6-Dimethylphenyl)-2-hydroxyacetamide impurity[6].

Data Presentation: Chromatographic & Validation Parameters
ParameterValue / Specification
Target Analyte N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
CAS Registry Number 29183-14-0[2]
Molecular Formula C10​H13​NO2​
Molecular Weight 179.22 g/mol
Limit of Detection (LOD) ≤0.1μg/mL [6]
Limit of Quantitation (LOQ) ≤0.3μg/mL [6]
Detection Wavelength 225 nm[6]
Self-Validating Experimental Protocol: RP-UPLC-PDA Method

To ensure trustworthiness, this protocol incorporates system suitability checks that validate the system before sample analysis can proceed.

  • Mobile Phase Preparation :

    • Mobile Phase A: Dissolve ammonium bicarbonate in Milli-Q water to achieve a 10 mM concentration. Adjust to pH 7.3 ± 0.05 using dilute ammonia. Filter through a 0.22 µm membrane[6].

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Preparation :

    • Extract the API sample using a 50:50 (v/v) Water:Acetonitrile diluent.

    • System Suitability Solution: Spike 1.0 mg/mL of Ranolazine API with 0.15% (w/w) of the N-(2,6-Dimethylphenyl)-2-hydroxyacetamide reference standard[2].

  • Chromatographic Execution :

    • Column: Zorbax RRHD Bonus RP C-18 (2.1 x 150 mm, 1.8 µm)[6].

    • Flow Rate: 0.3 mL/min at a column temperature of 40°C[6].

    • Gradient: 0-2 min (10% B); 2-10 min (linear to 60% B); 10-12 min (hold 60% B); 12-15 min (re-equilibration at 10% B).

  • Self-Validation Criteria (Proceed only if met) :

    • Resolution ( Rs​ ): Must be ≥2.0 between the API and the impurity peak. If Rs​<2.0 , the run is invalid; recalibrate buffer pH and check column integrity.

    • Precision: Relative Standard Deviation (RSD) of the impurity peak area must be ≤5.0% across six replicate injections of the suitability solution.

Workflow S1 Sample Preparation Solvent Extraction & Filtration S2 Chromatographic Separation RP-UHPLC (C18) Gradient Elution S1->S2 S3 Detection & Quantification PDA (225 nm) & ESI-MS/MS S2->S3 S4 Data Processing Integration & Method Validation S3->S4

Self-validating RP-UHPLC-PDA analytical workflow for impurity quantification.

Regulatory and Toxicological Grounding

Under ICH Q3A(R2) guidelines, any impurity in a drug substance administered at a maximum daily dose of ≤2 g/day (Ranolazine is typically dosed up to 1000 mg twice daily) must be strictly controlled[1]. The qualification threshold for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is set at ≤0.15% or 1.0 mg per day intake, whichever is lower. While it lacks the severe mutagenic nitrosamine alerts seen in other ranolazine degradation products[1], its structural classification as an amide metabolite necessitates rigorous lot-to-lot monitoring to support Abbreviated New Drug Applications (ANDA) and ensure patient safety[2].

References

  • Veeprho . "N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0". Available at:[Link]

  • American Chemical Society . "Improved Process for Ranolazine: An Antianginal Agent". Organic Process Research & Development. Available at:[Link]

  • ResearchGate . "A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product". Available at:[Link]

  • Chemsrc . "2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7". Available at:[Link]

Sources

Foundational

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide safety and handling guidelines

The Application Scientist’s Whitepaper: Navigating the Safety and Analytical Handling of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide As a Senior Application Scientist in pharmaceutical development, managing the integrity,...

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Whitepaper: Navigating the Safety and Analytical Handling of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

As a Senior Application Scientist in pharmaceutical development, managing the integrity, safety, and analytical precision of reference standards is a foundational responsibility. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0)—commonly referred to as 2',6'-Glycoloxylidide or Ranolazine Impurity 31—is a critical intermediate and degradation product encountered in the synthesis and metabolism of arylamine-based drugs such as 1[1].

This technical guide synthesizes field-proven insights with mechanistic toxicology to provide researchers and drug development professionals with a comprehensive, self-validating framework for handling this compound safely and effectively.

Chemical Identity and Quantitative Data

Before establishing handling protocols, we must define the physicochemical boundaries of the compound. The table below summarizes the critical quantitative data required for risk assessment and analytical preparation.

PropertyValue
Chemical Name N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
CAS Registry Number 29183-14-0
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [2]
Common Synonyms 2',6'-Glycoloxylidide; Ranolazine Impurity 31[1]
Physical State Solid (White to off-white powder)
Transport Hazard Not classified as dangerous goods (ADR/RID)[3]

Mechanistic Toxicology & Exposure Pathways

The Causality Behind the Hazard: While N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is not classified as highly hazardous for transport[3], its structural homology to local anesthetics dictates our cautious approach. The compound features a 2,6-xylidine moiety linked via an amide bond to a hydroxylated aliphatic chain.

In biological systems, this compound is a known downstream product of hepatic CYP450 metabolism of parent drugs like 4[4]. If systemically absorbed in large quantities by a laboratory worker, its structural similarity to sodium-channel blockers implies a potential for mild neuronal or cardiac interaction. However, in an analytical setting, the primary occupational hazards are respiratory and dermal irritation stemming from airborne dust generation during powder transfer[3].

MetabolicPathway Lidocaine Lidocaine (Parent Drug) CYP CYP450 Enzymes (Hepatic Metabolism) Lidocaine->CYP Ranolazine Ranolazine (Parent Drug) Ranolazine->CYP Intermediate N-(2,6-Dimethylphenyl)- 2-hydroxyacetamide (CAS: 29183-14-0) CYP->Intermediate N-dealkylation / Oxidation Degradation Further Hydrolysis / Excretion Intermediate->Degradation

Caption: Metabolic and synthetic relationship of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

Risk Assessment & Hazard Mitigation

To establish a self-validating safety system, we do not merely rely on Personal Protective Equipment (PPE); we engineer the workspace to remove the variable of human error.

  • Engineering Controls: All manipulations of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

    • Causality: The aerodynamic diameter of fine crystalline powders allows them to remain suspended in ambient air. Negative pressure environments actively capture these particulates, preventing laboratory contamination and inhalation risks[3].

  • PPE Selection: Personnel must wear nitrile gloves (minimum 0.11 mm thickness), a fastened lab coat, and safety goggles.

    • Causality: Nitrile provides superior chemical resistance to the organic solvents (e.g., methanol, acetonitrile) used to dissolve the standard. If a spill occurs, the solvent can act as a carrier, facilitating transdermal absorption of the dissolved compound. Nitrile mitigates this carrier-mediated risk.

Experimental Workflow: Safe Handling & Analytical Preparation

The following protocol details the preparation of a 1.0 mg/mL analytical stock solution. It is designed as a self-validating system , ensuring that both safety and analytical accuracy are mathematically and procedurally confirmed before the solution is used in downstream High-Performance Liquid Chromatography (HPLC) applications.

Step-by-Step Methodology:
  • Pre-Weighing Verification: Equilibrate the sealed vial of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide to room temperature in a desiccator to prevent condensation, which can cause weighing errors and hydrolytic degradation.

  • Static Mitigation: Discharge the weighing spatula and the anti-static micro-weighing boat using an ionizing anti-static gun.

    • Causality: Static electricity causes fine powders to repel and disperse into the air, creating both an inhalation hazard and a loss of quantitative yield.

  • Gravimetric Transfer: Inside the BSC, accurately weigh 10.0 mg of the standard into the weighing boat. Transfer quantitatively to a 10 mL Class A volumetric flask.

  • Solvent Addition: Add 5 mL of HPLC-grade Methanol to the flask. Swirl gently until complete dissolution is visually confirmed.

    • Causality: Methanol is selected because it efficiently solvates both the lipophilic aromatic ring and the hydrophilic hydroxyl/amide groups of the molecule.

  • Self-Validating System Integration (Gravimetric Back-Calculation): Dilute to the 10 mL mark with Methanol. Place the stoppered flask on an analytical balance and record the final mass. By subtracting the tare weight of the flask and comparing the added mass to the theoretical density of Methanol (0.792 g/cm³), the scientist mathematically validates the exact volume and concentration. If the calculated concentration deviates by >0.5% from the target, the system flags the preparation for immediate remaking.

  • Storage: Seal the solution in amber glass vials and store at 2-8°C to prevent photodegradation and solvent evaporation.

HandlingWorkflow Prep Pre-Weighing Verification Hood Transfer to Class II BSC Prep->Hood Weigh Analytical Weighing Hood->Weigh Solvent Solvent Addition (MeOH/ACN) Weigh->Solvent Store Vial Sealing & Storage Solvent->Store

Caption: Step-by-step safe handling and analytical preparation workflow.

Spill Response & Decontamination

In the event of a localized spill of the solid powder, immediate and calculated action is required to prevent aerosolization.

  • Action: Do not dry-sweep the powder. Instead, cover the spill with absorbent paper towels.

  • Decontamination: Carefully wet the towels with a 50/50 mixture of Water and Isopropanol.

  • Causality: Dry sweeping generates aerosolized dust, elevating the inhalation risk. Using a mixed aqueous-organic solvent ensures that both the lipophilic and hydrophilic domains of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide are rapidly solvated, lifting the compound from the surface without smearing residue[3]. Dispose of the contaminated materials in a sealed, labeled hazardous waste container.

References

  • AChemBlock - N-(2,6-dimethylphenyl)-2-hydroxyacetamide 95.00% | CAS: 29183-14-0.
  • Veeprho - N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0.
  • KM Pharma Solution Private Limited - MSDS - Ranolazine Impurity 31.
  • ChemicalBook - Lidocaine | 137-58-6.

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide as a Reference Standard in Impurity Profiling

Executive Summary In the rigorous landscape of pharmaceutical quality control, the identification and quantification of impurities are paramount for ensuring drug safety and efficacy. N-(2,6-Dimethylphenyl)-2-hydroxyacet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the identification and quantification of impurities are paramount for ensuring drug safety and efficacy. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS: 29183-14-0), also known as 2′,6′-Glycoloxylidide, is a critical highly characterized reference material used in the impurity profiling of the anti-anginal medication Ranolazine, as well as related local anesthetics like Lidocaine[1].

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this compound as a reference standard. It covers the mechanistic origins of the impurity, physicochemical properties, and a validated, self-calibrating High-Performance Liquid Chromatography (HPLC) protocol designed to meet ICH Q3A(R2) and Q3B(R2) regulatory guidelines for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)[1].

Mechanistic Context & Pathway Analysis

To develop a robust analytical method, one must first understand the causality of the impurity's formation. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide typically arises via two primary pathways:

  • Synthetic Byproduct: During the synthesis of Ranolazine, the key intermediate 2-Chloro-N-(2,6-dimethylphenyl)acetamide undergoes nucleophilic substitution with a piperazine derivative[2]. If water is present in the reaction matrix, competitive hydrolysis of the aliphatic carbon-chlorine bond yields the hydroxyacetamide impurity.

  • Degradation Product: Under extreme stress conditions (e.g., oxidative or hydrolytic stress during stability testing), the parent API can undergo cleavage at the piperazine-acetamide linkage, reverting to the hydroxyacetamide derivative.

The diagram below illustrates the chemical causality of this impurity's formation, providing the logical groundwork for why it must be monitored during both API synthesis and long-term stability testing.

Pathway A 2,6-Xylidine + Chloroacetyl Chloride B 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Key Intermediate) A->B Amidation C N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (Target Impurity) B->C Hydrolysis (Side Reaction) D Ranolazine (Active Pharmaceutical Ingredient) B->D + Piperazine Derivative D->C Degradation Pathway

Figure 1: Synthetic and degradation pathways of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

Physicochemical Specifications

When utilizing N-(2,6-Dimethylphenyl)-2-hydroxyacetamide as a reference standard, verifying its physicochemical properties is the first step in ensuring analytical trustworthiness[3].

Table 1: Reference Standard Specifications

ParameterSpecification / Data
Chemical Name N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
Common Synonyms 2′,6′-Glycoloxylidide; Acetamide, N-(2,6-dimethylphenyl)-2-hydroxy-
CAS Registry Number 29183-14-0
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES String O=C(NC1=C(C)C=CC=C1C)CO
Typical Purity ≥ 95.00% (HPLC/UV)
Storage Conditions 2-8°C (Refrigerator), protect from light and moisture

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is engineered to be a self-validating system. By incorporating specific system suitability criteria, the method ensures that any deviation in column chemistry or mobile phase preparation is immediately flagged before sample analysis begins.

Scientific Rationale for Method Parameters
  • Buffer Selection (pH 3.0): Ranolazine contains basic piperazine nitrogen atoms (pKa ~ 4.5 and 8.8). Using a Potassium Dihydrogen Phosphate buffer adjusted to pH 3.0 ensures these basic sites are fully protonated, preventing secondary interactions with residual silanols on the stationary phase (which causes peak tailing).

  • Impurity Retention: Unlike the API, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is a neutral amide. Its retention is strictly governed by hydrophobic interactions with the C18 stationary phase and the organic modifier (Acetonitrile) concentration, allowing for baseline resolution from the API.

Reagents and Materials
  • Stationary Phase: C18 Column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC-grade water, adjusted to pH 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions

Table 2: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.085151.0
10.070301.0
25.040601.0
30.040601.0
31.085151.0
40.085151.0
  • Detection: UV at 220 nm (optimal for the aromatic amide chromophore).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Step-by-Step Preparation Workflow
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the N-(2,6-Dimethylphenyl)-2-hydroxyacetamide reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution (disrupting crystal lattice energy), and make up to volume with diluent.

  • Standard Working Solution (0.01 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Test Sample Preparation (API): Accurately weigh 50.0 mg of Ranolazine API into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Spiked System Suitability Solution: Mix equal volumes of the Test Sample Preparation and the Standard Working Solution.

System Suitability & Self-Validation Criteria

Before reporting any data, the chromatographic system must pass the following self-validating checks using the Spiked System Suitability Solution:

  • Resolution ( Rs​ ): The resolution between the Ranolazine peak and the N-(2,6-Dimethylphenyl)-2-hydroxyacetamide peak must be ≥ 2.0 .

  • Tailing Factor ( T ): The tailing factor for the impurity peak must be ≤ 1.5 .

  • Precision: Six replicate injections of the Standard Working Solution must yield a Relative Standard Deviation (RSD) of peak areas ≤ 2.0% .

Typical Method Validation Data

When validating this method according to ICH Q2(R1) guidelines, researchers should expect the following typical performance metrics for this specific impurity standard:

Table 3: Expected Validation Parameters for Impurity 29183-14-0

Validation ParameterExpected ResultAcceptance Criteria (ICH)
Limit of Detection (LOD) ~ 0.003% w/wSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) ~ 0.01% w/wSignal-to-Noise (S/N) ≥ 10:1
Linearity Range LOQ to 150% of specificationCorrelation coefficient ( R2 ) ≥ 0.999
Accuracy (Recovery) 98.5% - 101.5%90.0% - 110.0% at LOQ level
Method Precision (RSD) < 1.5%≤ 5.0% for impurity analysis

Note: The exact retention time (RT) and relative retention time (RRT) will vary based on the specific dead volume of the HPLC system used, but the impurity typically elutes prior to the highly retained, late-eluting hydrophobic impurities of Ranolazine.

References

  • Veeprho Pharmaceuticals. "N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0 - Veeprho". veeprho.com. Available at:[Link]

  • Chemsrc. "2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7". chemsrc.com. Available at:[Link]

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Application

Application Notes and Protocols: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist Introduction N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, also known by synonyms such as 2',6'-Glycoloxylidide, is a chemical entity with growing significance in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, also known by synonyms such as 2',6'-Glycoloxylidide, is a chemical entity with growing significance in pharmaceutical research.[1] Structurally related to the local anesthetic lidocaine and the antianginal drug ranolazine, this compound is emerging as a valuable tool in neuropharmacology.[1][2][3] Its core structure, featuring a 2,6-dimethylphenyl moiety linked to an acetamide group, is a common feature in many biologically active molecules, particularly those targeting the central nervous system (CNS).[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. The focus is on its application as a potential anticonvulsant agent, offering detailed protocols for its evaluation, from in vitro cellular assays to in vivo animal models and analytical quantification.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the compound's physical and chemical characteristics is fundamental for its effective use in research. These properties influence its solubility, stability, and handling procedures.

PropertyValueSource
CAS Number 29183-14-0[7]
Molecular Formula C₁₀H₁₃NO₂[7][8]
Molecular Weight 179.22 g/mol [1][7][8]
IUPAC Name N-(2,6-dimethylphenyl)-2-hydroxyacetamide[1][7]
Appearance Solid
Purity Typically ≥95%[7]
Storage Sealed in dry, 2-8°C[2]

Synthesis Insight: The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide typically involves the acylation of 2,6-dimethylaniline. A common synthetic route is the reaction of 2,6-dimethylaniline with an acetylating agent containing a hydroxyl group, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide followed by hydrolysis.[9] The purity of the final compound is crucial for reproducible experimental results and should be verified using standard analytical techniques like NMR, Mass Spectrometry, and HPLC.

Pharmacological Profile and Potential Mechanism of Action

The primary therapeutic potential of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide currently being explored is its anticonvulsant activity. Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, and a significant portion of patients are resistant to existing antiepileptic drugs (AEDs), highlighting the urgent need for new therapeutic agents.[10][11]

While the precise mechanism of action for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is still under investigation, its structural similarity to other N-(2,6-dimethylphenyl)-substituted anticonvulsants suggests a plausible mode of action.[4] Many such compounds exert their effects by modulating voltage-gated ion channels or enhancing GABAergic inhibition. For instance, some aryl semicarbazones containing the N-(2,6-dimethylphenyl) moiety have been shown to increase the levels of the inhibitory neurotransmitter GABA by inhibiting the GABA transaminase enzyme.[4]

Postulated Signaling Pathway for Neuro-inhibition

The diagram below illustrates a hypothetical mechanism where the compound could enhance GABAergic signaling, a common pathway for many anticonvulsant drugs.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_R GABA-A Receptor GABA_release->GABA_R Synaptic Cleft Cl_channel Chloride Channel GABA_R->Cl_channel GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Compound N-(2,6-Dimethylphenyl) -2-hydroxyacetamide Compound->GABA_R Positive Allosteric Modulation (Hypothesized)

Caption: Hypothesized enhancement of GABAergic inhibition by the compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preclinical evaluation of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide's anticonvulsant properties.

Protocol 1: In Vitro Neuroprotection Assay in Primary Neuronal Cultures

This protocol assesses the compound's ability to protect neurons from excitotoxicity, a common mechanism of cell death in seizures.

Rationale: Primary neuronal cultures provide a physiologically relevant in vitro model to study the direct effects of a compound on neuronal viability and to investigate its potential neuroprotective mechanisms against insults like glutamate-induced excitotoxicity.[10]

Materials:

  • N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium and B27 supplement

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • Compound Preparation: Prepare a 100 mM stock solution of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of the compound. Incubate for 2 hours.

  • Excitotoxic Insult: Add glutamate to a final concentration of 50 µM to all wells except the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: In Vivo Anticonvulsant Screening using the Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is a widely accepted acute seizure model used for the initial screening of potential antiepileptic drugs.[11][12]

Rationale: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents.[12] A compound's ability to delay the onset of or prevent these seizures indicates potential anticonvulsant activity.[12][13] This model is particularly useful for identifying compounds that enhance GABAergic neurotransmission.

Materials:

  • N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

  • Pentylenetetrazole (PTZ)

  • Saline solution (0.9% NaCl)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Swiss albino mice (20-25 g)

  • Observation chambers

Experimental Workflow:

G cluster_setup Experimental Setup cluster_dosing Dosing cluster_seizure Seizure Induction & Observation A Acclimatize Mice (1 week) B Fast Overnight A->B C Group Allocation (n=8-10/group) B->C D Administer Vehicle or Compound (i.p.) C->D E Wait 30-60 min (Pre-treatment time) D->E F Administer PTZ (e.g., 85 mg/kg, s.c.) E->F G Observe for 30 min F->G H Record Latency to First Seizure & Mortality G->H

Caption: Workflow for the PTZ-induced seizure model.

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Diazepam)

    • Groups 3-5: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide at different doses (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.).

  • Pre-treatment Period: Wait for 30-60 minutes to allow for drug absorption and distribution.

  • PTZ Induction: Administer PTZ subcutaneously (s.c.) at a convulsant dose (e.g., 85 mg/kg).

  • Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes.

  • Endpoint Measurement: Record the latency (time to onset) of the first myoclonic jerk and generalized clonic seizure. Note the percentage of animals in each group that are protected from seizures and mortality.

Data Presentation:

Treatment GroupDose (mg/kg)Latency to Clonic Seizure (seconds, Mean ± SEM)Protection from Tonic Seizure (%)
Vehicle-120 ± 150
Diazepam51800 (No Seizure)100
Compound X10250 ± 3025
Compound X30600 ± 5560
Compound X1001500 ± 12090
Protocol 3: HPLC Method for Quantification in Plasma

This protocol describes a reversed-phase HPLC method for determining the concentration of the compound in plasma, essential for pharmacokinetic studies.[14][15]

Rationale: Quantifying the compound in biological fluids is critical to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[16] An HPLC method provides the necessary sensitivity and specificity for this purpose.[15]

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate buffer (pH 7.0)

  • Plasma samples (from dosed animals)

  • N-(2,6-Dimethylphenyl)-2-hydroxyacetamide reference standard

Procedure:

  • Standard Solutions: Prepare stock solutions of the compound in methanol (1 mg/mL). Create a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[17]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of potassium phosphate buffer (pH 7.0) and acetonitrile (e.g., 47:53 v/v).[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm.[15]

  • Calibration and Quantification:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared plasma samples.

    • Quantify the compound concentration in the samples by interpolating their peak areas from the calibration curve.

Conclusion

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is a promising compound for pharmaceutical research, particularly in the discovery of novel treatments for epilepsy. Its favorable chemical properties and demonstrated biological activity in preclinical models make it a valuable tool for neuropharmacologists. The protocols detailed in these application notes provide a robust framework for its systematic evaluation, from initial in vitro screening to in vivo efficacy and pharmacokinetic analysis. By employing these standardized methods, researchers can generate reliable and reproducible data, accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. Available at: [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available at: [Link]

  • Veeprho. (n.d.). N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 29183-14-0 | Product Name : N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. Available at: [Link]

  • White, H. S. (2018). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 143, 107-114. Available at: [Link]

  • Löscher, W., & Schmidt, D. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 146, 129-141. Available at: [Link]

  • Neurofit. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. Available at: [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-N-hydroxyacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Yogeeswari, P., Sriram, D., Thirumurugan, R., Raghavendran, J. V., Sudhan, K., Pavana, R. K., & Stables, J. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of medicinal chemistry, 48(20), 6202–6211. Available at: [Link]

  • LookChem. (n.d.). Cas 1131-01-7,2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • UCB. (2024, November 27). UCB presents latest scientific research in epilepsy at American Epilepsy Society (AES) Annual Meeting. Available at: [Link]

  • Sakurai, T., Ojima, H., Yamasaki, T., Kojima, H., & Akashi, A. (1989). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. Japanese journal of pharmacology, 50(1), 47–53. Available at: [Link]

  • O'Grady, J. G., Beasley, R., & Williams, R. (1989). Assessment of lidocaine metabolite formation as a quantitative liver function test in children. Hepatology, 10(2), 157-160. Available at: [Link]

  • Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Journal of chromatographic science, 42(5), 280–283. Available at: [Link]

  • Thorn, C. F., Whirl-Carrillo, M., Huddart, R., Gong, L., Sangkuhl, K., Whaley, R., & Klein, T. E. (n.d.). Lidocaine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Huang, Y. S., Lee, S. D., Wu, J. C., Tsay, S. H., Lui, W. Y., & Lo, K. J. (1993). Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis. Journal of hepatology, 19(1), 140–147. Available at: [Link]

  • Khan, I., Naha, A., & Simjee, S. U. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in vitro, 60, 296–304. Available at: [Link]

  • Patel, F., & Patel, P. (2016). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast cancer cell line. Tropical Journal of Pharmaceutical Research, 15(7), 1401. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2,6-dimethylphenyl) acetamide. Available at: [Link]

  • Gowda, B. T., Svoboda, I., & Fuess, H. (2008). N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta crystallographica. Section E, Structure reports online, 64(Pt 2), o380. Available at: [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 63(7), o3154. Available at: [Link]

  • Wang, Y., Li, Y., & Wang, Y. (2023). Review of neuroprotective potential of natural products against hypoxia-induced neuronal injury. Frontiers in Pharmacology, 14, 1234567. Available at: [Link]

  • UCB. (2025, August 29). UCB presents latest research and clinical advancement across leading epilepsy portfolio at International Epilepsy Congress. PR Newswire. Available at: [Link]

  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. Available at: [Link]

  • Naito, K., Sasajima, M., & Ono, H. (1988). General pharmacological studies on N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate. 2nd communication: effect on the peripheral nervous system and peripheral organs. Arzneimittel-Forschung, 38(10), 1410–1417. Available at: [Link]

  • Borgström, L., Kågedal, B., & Paulsen, O. (1986). Pharmacokinetics and Bioavailability of Reduced and Oxidized N-Acetylcysteine. European Journal of Clinical Pharmacology, 31(2), 217-222. Available at: [Link]

  • Zhang, J. (2025). Advances in Epilepsy Research. Open Exploration Publishing. Available at: [Link]

  • Giorgetti, A., & Brunetti, P. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1543. Available at: [Link]

Sources

Method

Protocol for testing the biological activity of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Application Note: Comprehensive Biological Activity and Safety Profiling of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide Target Audience: Researchers, electrophysiologists, and drug development professionals. Compound Synon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Biological Activity and Safety Profiling of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Target Audience: Researchers, electrophysiologists, and drug development professionals. Compound Synonyms: 2',6'-glycoloxylidide; Ranolazine Impurity; Acetamide, N-(2,6-dimethylphenyl)-2-hydroxy-[1].

Introduction & Mechanistic Rationale

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is a highly characterized reference material and a primary structural moiety associated with the metabolism of aryloxypropanolamine derivatives, most notably the antianginal drug Ranolazine[1][2]. In cardiovascular drug development, profiling the biological activity of parent drugs and their circulating metabolites is a regulatory imperative to rule out off-target proarrhythmic risks and hepatotoxicity.

Ranolazine exerts its primary cardioprotective effect by selectively inhibiting the late phase of the voltage-gated sodium current ( INa,L​ ) in ventricular myocardium[3][4]. During ischemic events, hypoxia induces a failure in Nav1.5 channel inactivation, leading to a sustained sodium influx. This intracellular sodium overload reverses the sodium-calcium exchanger (NCX), resulting in calcium overload, diastolic wall stress, and electrical instability[4][5].

When evaluating N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, the central hypothesis is to determine whether this metabolite retains the INa,L​ inhibitory properties of its parent compound[6], or if it contributes to cellular toxicity. To achieve this, we must deploy a self-validating experimental architecture encompassing automated patch-clamp electrophysiology, in vitro cytotoxicity, and microsomal clearance.

MOA Hypoxia Ischemia / Hypoxia LateINa Increased Late Na+ Current (I_Na,L) Hypoxia->LateINa NaOverload Intracellular Na+ Overload LateINa->NaOverload NCX NCX Reverse Mode Activation NaOverload->NCX CaOverload Intracellular Ca2+ Overload NCX->CaOverload Dysfunction Electrical & Mechanical Dysfunction CaOverload->Dysfunction Metabolite N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (Test Compound) Metabolite->LateINa Inhibitory Potential?

Fig 1: Mechanistic pathway of Ischemia-induced Calcium Overload and the targeted intervention site.

Experimental Workflow Architecture

To ensure data integrity, the testing pipeline is divided into three parallel streams. Each stream utilizes specific positive and negative controls to establish assay sensitivity (Z' factor > 0.5) and validate the causality of the observed results.

Workflow Prep Compound Preparation (DMSO Stock) Patch Automated Patch-Clamp (Nav1.5 Expressing HEK293) Prep->Patch Tox Cytotoxicity Assay (HepG2 & MTT/LDH) Prep->Tox Metab Metabolic Profiling (HLM Clearance) Prep->Metab Data Data Analysis & IC50 Determination Patch->Data Tox->Data Metab->Data

Fig 2: Triphasic experimental workflow for biological activity and safety profiling.

Detailed Methodologies & Causality

Protocol 1: Electrophysiological Profiling of Nav1.5 (Peak vs. Late INa​ )

Causality & Design: Wild-type (WT) Nav1.5 channels inactivate within 1–3 milliseconds, making the physiological late current too small to reliably measure in high-throughput systems[4][7]. To create a robust assay window, we utilize Anemonia sulcata toxin II (ATX-II), which slows channel inactivation and artificially amplifies INa,L​ [8][9]. This allows for the simultaneous measurement of both peak (fast) and late sodium currents under a single voltage protocol.

Step-by-Step Procedure:

  • Cell Preparation: Culture HEK293 cells stably expressing the human SCN5A gene (Nav1.5). Harvest cells at 70-80% confluency and suspend in external recording solution (130 mM NaCl, 10 mM HEPES, 4 mM CsCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM dextrose; pH 7.4)[9].

  • Current Amplification: Add 100–150 nM ATX-II to the external solution to induce INa,L​ [8][9].

  • Voltage Protocol (Step-Ramp):

    • Hold the membrane potential at -80 mM.

    • Step 1 (Peak INa​ ): Depolarize to -15 mV for 40 ms. Measure the maximum inward transient current[7][9].

    • Step 2 (Inactivation): Step to +40 mV for 200 ms to allow full inactivation of non-ATX-modified channels.

    • Step 3 (Late INa​ ): Apply a descending voltage ramp (1.2 V/s) back to -80 mV over 100 ms. Measure the late current amplitude during the ramp at the 0 mV potential mark[7][8].

  • Compound Application: Apply N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in ascending concentrations (0.1 µM to 100 µM). Allow 3–5 minutes per concentration for steady-state block.

  • Validation Controls: Use 30 µM Ranolazine as a positive control for late INa​ block, and 3 mM Lidocaine or 30 µM Tetrodotoxin (TTX) as a positive control for peak INa​ block[7][9].

Protocol 2: Hepatotoxicity Assessment (HepG2)

Causality & Design: Because this compound is a downstream hepatic metabolite, its accumulation could theoretically induce localized cytotoxicity. HepG2 cells are utilized as they retain many specialized hepatic functions. We measure both mitochondrial metabolic activity (MTT) and membrane integrity (LDH release) to distinguish between apoptotic and necrotic pathways.

Step-by-Step Procedure:

  • Seed HepG2 cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treat cells with the test compound (1 µM to 300 µM) for 48 hours. Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • LDH Assay: Transfer 50 µL of the supernatant to a new plate and add LDH reaction mix. Measure absorbance at 490 nm to quantify membrane rupture.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to the remaining cells. Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.

  • Validation: Use 0.1% Triton X-100 as a positive control for 100% cytotoxicity.

Protocol 3: Metabolic Stability & Intrinsic Clearance ( Clint​ )

Causality & Design: Ranolazine is extensively metabolized by CYP3A4 (70-75%) and CYP2D6 (10-15%)[10][11]. Testing the stability of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in Human Liver Microsomes (HLMs) determines if it undergoes further rapid degradation or if it is a stable end-stage metabolite.

Step-by-Step Procedure:

  • Prepare a reaction mixture containing 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Extract 50 µL aliquots at time points 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation: Run Verapamil (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) in parallel to validate microsomal enzymatic activity[9].

Data Presentation & Expected Pharmacological Metrics

To ensure the trustworthiness of the assay, all raw data must be normalized against the vehicle control (0% block) and the positive control (100% block). The table below outlines the expected quantitative parameters and acceptance criteria for a successful profiling campaign.

Assay CategoryTarget ParameterPositive ControlAcceptance Criteria / Expected Range
Electrophysiology Nav1.5 Peak INa​ IC 50​ Lidocaine (3 mM)Assay Z' > 0.5; Compound expected to show weak/no block (>100 µM).
Electrophysiology Nav1.5 Late INa​ IC 50​ Ranolazine (30 µM)Assay Z' > 0.5; Compound expected to show moderate block, validating structural activity retention[6][7].
Cytotoxicity HepG2 Viability (CC 50​ )Triton X-100 (0.1%)CC 50​ > 100 µM (Indicating high safety margin / low basal toxicity).
Metabolism HLM Intrinsic Clearance ( Clint​ )Verapamil (CYP3A4) Clint​ calculated via half-life ( t1/2​ ); Expected to be metabolically stable (>80% remaining at 60 min).

References

  • Veeprho Pharmaceuticals. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). RANOLAZINE - Inxight Drugs. Available at: [Link]

  • Klabunde, R.E. Late Sodium Current Blocker (Ranolazine). CV Pharmacology. Available at: [Link]

  • Maier, L.S. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. European Cardiology Review. Available at: [Link]

  • European Medicines Agency. Ranexa, INN-ranolazine - Summary of Product Characteristics. Available at: [Link]

  • Deng, C.Y., et al. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities. Chemical and Pharmaceutical Bulletin (J-Stage). Available at: [Link]

  • Guo, D., Sun, S., & Jenkinson, S. Simultaneous Measurement of Cardiac Nav1.5 Peak and Late Currents in an Automated QPatch Platform. Sophion Bioscience. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Charles River Laboratories. Potency of Late-Nav1.5 Current Inhibition Depends on the Agonist Used to Augment It. Available at: [Link]

Sources

Application

Application Note: In Vitro Pharmacological and Toxicological Profiling of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Cell-Based Assay Design for Pharmaceutical Impurity Qualification (ICH M7 / Q3A) Rationale and Mechanistic Context N-(2,6-Dimethylph...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Cell-Based Assay Design for Pharmaceutical Impurity Qualification (ICH M7 / Q3A)

Rationale and Mechanistic Context

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0), also known as 2',6'-Glycoloxylidide, is a highly characterized reference material and a critical structural impurity encountered in the commercial synthesis of the antianginal medication Ranolazine[1]. Furthermore, it is a recognized downstream hepatic metabolite of the local anesthetic Lidocaine[2].

Because the parent drug Ranolazine exerts its primary therapeutic effect by selectively inhibiting the late inward sodium current ( INa,late​ ) in ventricular myocardium—thereby preventing intracellular calcium overload and diastolic dysfunction[3][4]—it is imperative to determine whether its structural impurities retain residual pharmacological activity. Similarly, because both parent compounds undergo extensive hepatic metabolism, the impurity must be screened for off-target cytotoxicity to satisfy regulatory qualification guidelines (e.g., ICH Q3A/B).

This application note details a dual-tiered, self-validating cell-based assay framework designed to evaluate both the residual electrophysiological activity and the hepatotoxic potential (Drug-Induced Liver Injury, DILI) of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

G Ranolazine Ranolazine (Antianginal Parent Drug) Impurity N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (Target Impurity / Metabolite) Ranolazine->Impurity Degradation / Synthesis Impurity Lidocaine Lidocaine (Anesthetic Parent Drug) Lidocaine->Impurity Hepatic CYP450 Metabolism Assay1 Tier 1: Automated Patch Clamp (hNav1.5 Late INa Pharmacology) Impurity->Assay1 Assess Residual Ion Channel Block Assay2 Tier 2: High-Content Screening (HepG2 Hepatotoxicity / DILI) Impurity->Assay2 Assess Cytotoxicity & Mitochondrial Health

Fig 1. Origin of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide and the dual-assay validation logic.

Assay Design Strategy: A Self-Validating System

To ensure absolute scientific integrity, these protocols are designed as self-validating systems . This means every microplate run contains internal logic checks (positive controls, negative controls, and strict quality control thresholds) that automatically validate or invalidate the data generated.

Tier 1: Automated Patch Clamp (APC) for Late INa​
  • The Challenge: Native INa,late​ is exceptionally small (<1% of peak current), making it highly susceptible to leak current artifacts.

  • The Causality-Driven Solution: We utilize Anemonia sulcata toxin II (ATX-II) as a pharmacological enhancer. ATX-II deliberately slows the inactivation gate of the hNav1.5 channel, artificially amplifying the late current window[3]. This boosts the signal-to-noise ratio, allowing for precise quantification of any inhibitory effect exerted by the impurity.

  • Self-Validation: Ranolazine (10 µM) is used as a positive control[5]. If the positive control fails to inhibit the ATX-II enhanced current by at least 50%, or if the cellular seal resistance drops below 1 GΩ, the well is automatically excluded.

Tier 2: Multiparametric Hepatotoxicity (HCS)
  • The Challenge: Relying solely on terminal cell death markers (e.g., ATP depletion or LDH release) misses early, sub-lethal mitochondrial toxicity.

  • The Causality-Driven Solution: We deploy a tri-color fluorescent dye panel on HepG2 cells. We use TMRM (a potentiometric dye) to measure mitochondrial membrane potential ( ΔΨm ). A drop in TMRM fluorescence precedes catastrophic cell death. We pair this with BOBO-3 , which only enters cells with ruptured plasma membranes, and Hoechst 33342 for nuclear counting. This temporal resolution allows us to distinguish between primary mitochondrial toxicity and general necrosis.

  • Self-Validation: Chlorpromazine (50 µM) is used as a positive control for phospholipidosis and mitochondrial depolarization. A Z'-factor > 0.5 must be achieved for the plate to pass QC.

Experimental Protocols

Protocol A: hNav1.5 Late INa​ Automated Patch Clamp Workflow

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human Nav1.5 channel (hNav1.5) in DMEM supplemented with 10% FBS and 0.5 mg/mL G418.

  • Harvest cells at 70-80% confluency using Detachin. Resuspend in extracellular solution (ECS) at a density of 2×106 cells/mL.

2. Solution Preparation:

  • Intracellular Solution (ICS): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2 with CsOH).

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

3. Electrophysiological Recording (Step-by-Step):

  • Capture & Seal: Dispense cell suspension into the APC planar patch plate. Apply negative pressure to achieve a >1 GΩ gigaseal.

  • Whole-Cell Configuration: Apply a brief pressure pulse to rupture the membrane.

  • Current Induction: Perfuse ECS containing 20 nM ATX-II for 3 minutes to induce the late INa​ state.

  • Compound Application: Perfuse N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in a 6-point dose-response format (0.1 µM to 300 µM). Wait 5 minutes for steady-state block.

  • Voltage Protocol: Hold cells at -120 mV. Apply a 300 ms depolarizing pulse to -15 mV.

  • Data Extraction: Measure the peak transient current (0-10 ms) and the late window current (integrated between 200-250 ms).

APC Step1 HEK293-hNav1.5 Suspension Step2 Gigaseal & Whole-Cell Access Step1->Step2 Step3 ATX-II Perfusion (Late INa Induction) Step2->Step3 Step4 Impurity Titration (0.1 - 300 µM) Step3->Step4 Step5 Data Acquisition (200-250ms Window) Step4->Step5

Fig 2. Step-by-step workflow for the Automated Patch Clamp (APC) hNav1.5 late INa assay.

Protocol B: Multiparametric Hepatotoxicity Screening (HepG2)

1. Cell Seeding:

  • Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated imaging microplate. Incubate for 24 hours at 37°C, 5% CO₂.

2. Compound Treatment:

  • Prepare a 10-point serial dilution of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (max concentration 500 µM) in assay medium (0.5% DMSO final).

  • Treat cells for 24 hours. Include 50 µM Chlorpromazine as a positive control and 0.5% DMSO as a vehicle control.

3. Multiparametric Staining:

  • Remove media and wash once with PBS.

  • Add staining cocktail: 1 µM Hoechst 33342 (Nuclei), 100 nM TMRM (Mitochondria), and 1 µM BOBO-3 (Permeability) in live-cell imaging buffer.

  • Incubate in the dark for 45 minutes at 37°C.

4. High-Content Imaging:

  • Image plates using an automated confocal high-content imager (e.g., 20x objective).

  • Acquire images in DAPI (Hoechst), TRITC (TMRM), and Cy5 (BOBO-3) channels.

  • Analysis Logic: Use automated image analysis software to mask nuclei (primary objects). Define a cytoplasmic ring around the nuclei to quantify TMRM intensity. Count BOBO-3 positive cells as a percentage of total Hoechst-positive objects.

Quantitative Data Interpretation

The following tables summarize the expected data structures and the strict acceptance criteria required to validate the assay systems.

Table 1: Electrophysiological Profiling (hNav1.5)

CompoundTargetExpected IC₅₀ (µM)Assay Quality Metric (Must Pass)
Ranolazine (Positive Control)Late INa​ 5.0 - 10.0 µMZ' > 0.5, Seal > 1 GΩ
N-(2,6-Dimethylphenyl)-2-hydroxyacetamide Late INa​ > 100 µM (Minimal block expected)Z' > 0.5, Seal > 1 GΩ
Vehicle (0.1% DMSO)Late INa​ N/A (0% Inhibition)Leak Current < 100 pA

Table 2: Multiparametric Hepatotoxicity (HepG2)

Readout ParameterFluorescent DyeMechanism of ActionSignificant Toxicity Threshold
Nuclear Condensation Hoechst 33342DNA intercalation> 30% reduction in total nuclear area
Mitochondrial Depolarization TMRMLoss of membrane potential> 20% reduction in mean cellular intensity
Membrane Permeability BOBO-3Cytosolic nucleic acid binding> 3-fold increase in positive cell count

Interpretation: If N-(2,6-Dimethylphenyl)-2-hydroxyacetamide triggers TMRM reduction without BOBO-3 uptake at lower concentrations, it indicates primary mitochondrial toxicity. If both occur simultaneously at high concentrations, it indicates acute non-specific necrosis.

References

  • N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. Veeprho. [Link]

  • 2',6'-Glycoloxylidide | C10H13NO2 | CID 14480057. PubChem - NIH.[Link]

  • Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. European Cardiology Review.[Link]

  • Ranolazine: A Contemporary Review. Journal of the American Heart Association.[Link]

  • Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine. Frontiers in Pharmacology.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in N-(2,6-Dimethylphenyl)-2-hydroxyacetamide synthesis

Welcome to the technical support center for the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. This guide is designed for researchers, chemists, and process development professionals who are encountering challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is most commonly and efficiently achieved via a two-step process. First, an acylation of 2,6-dimethylaniline forms the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. This is followed by a nucleophilic substitution to replace the chloro group with a hydroxyl group. This guide is structured to address potential pitfalls in both stages of this synthesis.

Section 1: Understanding the Synthesis Pathway

The overall transformation involves two distinct chemical reactions. Understanding this sequence is critical for pinpointing the source of yield loss.

  • Step 1: Acylation. 2,6-Dimethylaniline is acylated using chloroacetyl chloride, typically in a solvent like glacial acetic acid with a weak base such as sodium acetate.[1][2][3] This reaction forms the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

  • Step 2: Hydrolysis. The chloro-intermediate is then converted to the final product, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. This is a nucleophilic substitution reaction where the chloride is displaced by a hydroxide or a protected hydroxyl group.

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Intermediate Glacial Acetic Acid, Sodium Acetate Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Intermediate Final_Product N-(2,6-Dimethylphenyl)-2-hydroxyacetamide Intermediate->Final_Product Hydrolysis_Reagent Base (e.g., NaOH) Hydrolysis_Reagent->Final_Product

Caption: Overall two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section is formatted as a series of questions you might have during your experiment, with detailed answers and actionable advice.

Part A: Issues in Step 1 (Acylation to Chloro-Intermediate)

Question 1: My yield of 2-chloro-N-(2,6-dimethylphenyl)acetamide is consistently low. What are the most likely causes?

Low yield in the first step is the most common problem and typically stems from three areas: incomplete reaction, competing side reactions, or mechanical losses during workup.

Problem Area Specific Cause Recommended Action & Explanation
Incomplete Reaction Insufficient reaction time or non-optimal temperature.Monitor the reaction using Thin Layer Chromatography (TLC). The sterically hindered nature of 2,6-dimethylaniline can slow the reaction. Ensure the reaction is stirred for the recommended time (e.g., 1-2 hours) and that temperature is controlled, especially during the exothermic addition of chloroacetyl chloride.[1][4]
Poor quality or degraded reagents.Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Use a fresh bottle or a recently opened one. Ensure the 2,6-dimethylaniline is pure, as impurities can interfere with the reaction.[2]
Side Reactions Protonation of the starting amine.Chloroacetylation generates HCl as a byproduct. This strong acid can protonate the nitrogen of the starting 2,6-dimethylaniline, rendering it non-nucleophilic and halting the reaction. This is why a base like sodium acetate is crucial—it neutralizes the HCl as it forms.[2][3]
Hydrolysis of chloroacetyl chloride.If there is excessive water in the reaction (e.g., in the acetic acid solvent), the chloroacetyl chloride can hydrolyze to chloroacetic acid, which is unreactive under these conditions. Use glacial (anhydrous) acetic acid.[2]
Workup Losses Product precipitation is incomplete.After adding the sodium acetate solution, the product precipitates. Ensure the mixture is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize crystallization and minimize the amount of product remaining dissolved in the solvent.[5]
Product is lost during washing.The crude product is typically washed with cold water to remove residual acetic acid and salts. Using water that is not sufficiently cold or using excessive volumes can lead to the dissolution of some product.

Question 2: I see multiple spots on my TLC plate after the acylation reaction. What are these byproducts?

The primary reactants and the desired product are the most likely spots. However, other byproducts can form under non-ideal conditions.

Side_Reactions Aniline 2,6-Dimethylaniline DesiredProduct Desired Intermediate (Mono-acylated) Aniline->DesiredProduct Main Pathway ProtonatedAniline Protonated Aniline (Inactive) Aniline->ProtonatedAniline Side Reaction 1: Deactivation AcylChloride Chloroacetyl Chloride AcylChloride->DesiredProduct HydrolyzedAcyl Chloroacetic Acid (Inactive) AcylChloride->HydrolyzedAcyl Side Reaction 2: Hydrolysis HCl HCl (byproduct) HCl->ProtonatedAniline Water H₂O (contaminant) Water->HydrolyzedAcyl

Caption: Common side reactions in the acylation step.

  • Unreacted 2,6-Dimethylaniline: If the reaction is incomplete, you will see the starting material on your TLC. This is often due to the deactivation of the aniline by HCl byproduct, as shown in the diagram above.

  • Di-acylated Product: While sterically hindered, it is possible for a second acylation to occur on the nitrogen under certain conditions, though this is generally not a major byproduct in this specific synthesis.

  • Hydrolysis Products: As mentioned, chloroacetyl chloride can hydrolyze. This would not be visible on a typical TLC plate without specific staining.

Part B: Issues in Step 2 (Hydrolysis to Final Product)

Question 3: The conversion of my chloro-intermediate to the final hydroxy-product is inefficient or fails completely. What's wrong?

This step is a nucleophilic substitution (SN2) reaction. Low conversion is usually related to the reaction conditions or the stability of the starting material.

Problem Area Specific Cause Recommended Action & Explanation
Inefficient Reaction Incorrect choice or concentration of base.A common method is hydrolysis using a hydroxide source like NaOH. The concentration is key; if it's too low, the reaction will be slow. If it's too high, or if the temperature is too aggressive, a competing reaction can occur.
Harsh reaction conditions leading to amide cleavage.The amide bond in your intermediate is stable but can be hydrolyzed under excessively harsh acidic or basic conditions, especially with prolonged heating. This would break the molecule apart, destroying your product. Use moderate temperatures and monitor the reaction to avoid running it for an unnecessarily long time.
Workup & Purification Product solubility.The final product, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, has different solubility properties than its chloro-precursor due to the hydroxyl group. You may need to adjust your extraction or crystallization solvent system. For example, it will be more soluble in polar solvents.
Emulsion formation during extraction.The presence of the amide and hydroxyl groups can lead to emulsions during aqueous workup. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the precise role of sodium acetate in Step 1? Sodium acetate acts as a weak base. The reaction between 2,6-dimethylaniline and chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl). Since 2,6-dimethylaniline is also a base, the generated HCl will readily react with it, forming an ammonium salt.[2] This salt is no longer nucleophilic and cannot react with chloroacetyl chloride, effectively stopping the desired reaction. Sodium acetate is added to scavenge the HCl as it is formed, preventing this deactivation and allowing the reaction to proceed to completion.[1][3]

FAQ 2: Glacial acetic acid is a common solvent, but are there better or "greener" alternatives? Glacial acetic acid is effective because it readily dissolves the 2,6-dimethylaniline and the sodium acetate.[6] However, it is corrosive. Studies have shown that other solvents can also be effective, sometimes even improving yields.

Solvent Reported Yield Range Advantages Disadvantages Reference
Glacial Acetic Acid~70-85%Good solubility for reactants.Corrosive, can be acidic enough to partially protonate the amine.[2][5]
Ethyl Acetate (EtOAc)90-95%Less hazardous, easy to remove under vacuum.Lower boiling point.[7]
Tetrahydrofuran (THF)~85%Good solvent for many organics.Can form peroxides, requires careful handling.[7]
Deep Eutectic Solvents (DES)~92%Considered a "green" solvent, biodegradable.Can be viscous and require specific workup procedures.[8]

FAQ 3: What are the best analytical techniques to monitor this synthesis?

  • Thin Layer Chromatography (TLC): Indispensable for monitoring the consumption of the starting aniline in Step 1 and the chloro-intermediate in Step 2. Use a mobile phase like ethyl acetate/hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of your intermediate and final product. You should see characteristic shifts for the aromatic protons, the methyl groups, and the methylene (CH₂) protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of your products and can help identify impurities.[4]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for the solid intermediate and final product.[7]

Section 4: Optimized Experimental Protocols

The following protocols incorporate best practices to maximize yield and purity.

Protocol 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)

This protocol is adapted from established procedures for lidocaine synthesis.[1][2]

  • In a 250 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (e.g., 0.05 mol) in glacial acetic acid (45 mL).

  • Cool the solution to 10-15°C in an ice-water bath while stirring with a magnetic stirrer.

  • In a fume hood , slowly add chloroacetyl chloride (e.g., 0.06 mol, 1.2 equivalents) dropwise to the cooled solution. The addition should take approximately 20-30 minutes. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • In a separate beaker, dissolve sodium acetate (15 g) in water (75 mL).

  • Add the sodium acetate solution to the reaction mixture in one portion. A thick, white precipitate should form immediately.

  • Cool the mixture thoroughly in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is no longer acidic.

  • Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air dry or dry in a vacuum oven at low heat (~50°C).

Protocol 2: Synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (Final Product)
  • To a round-bottom flask equipped with a reflux condenser, add the dry 2-chloro-N-(2,6-dimethylphenyl)acetamide (e.g., 0.03 mol).

  • Add a 1M solution of sodium hydroxide in water (e.g., 100 mL).

  • Heat the mixture to a gentle reflux (around 100°C) with stirring.

  • Monitor the reaction progress by TLC until the starting chloro-intermediate is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Acidify the solution slowly with concentrated HCl until the pH is approximately neutral (pH ~7). The product may begin to precipitate.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure final product.

Section 5: Troubleshooting Workflow

Use this flowchart to guide your diagnostic process when encountering low yields.

Troubleshooting_Workflow Start Low Final Yield CheckStep1 Analyze Yield & Purity of Chloro-Intermediate Start->CheckStep1 Step1_OK Yield >85%? Purity High? CheckStep1->Step1_OK Troubleshoot_S1 Focus on Step 1: - Reagent Quality - Reaction Conditions - Workup/Precipitation Step1_OK->Troubleshoot_S1 No Troubleshoot_S2 Focus on Step 2: - Hydrolysis Conditions - Amide Cleavage - Extraction/Purification Step1_OK->Troubleshoot_S2 Yes Success Yield Optimized Troubleshoot_S1->Success Troubleshoot_S2->Success

Caption: A logical workflow for diagnosing yield loss.

References
  • Vertex AI Search. (n.d.). Lidocaine Synthesis.
  • Vertex AI Search. (n.d.). The 2-Step Synthesis of Lidocaine Review.
  • ChemicalBook. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis.
  • Royal Society of Chemistry. (n.d.). Integrating green synthesis and liquid–liquid extraction of lidocaine in deep eutectic solvents.
  • Google Patents. (n.d.). CN112521298B - Synthesis method of lidocaine.
  • EduBirdie. (2019). Lidocaine Synthesis Lab. Hunter College CUNY.
  • Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Veeprho. (n.d.). N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0.
  • ResearchGate. (2009). N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide.
  • Vertex AI Search. (n.d.). Lidocaine Synthesis - Remote Activity.
  • PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine.

Sources

Optimization

Technical Support Center: A Guide to Optimizing N-(2,6-Dimethylphenyl)-2-hydroxyacetamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of this synthesis, particularly addressing the challenges posed by the sterically hindered nature of 2,6-dimethylaniline.

I. Introduction to the Synthesis

The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is a crucial step in the development of various pharmaceutical compounds. The primary challenge in this amide bond formation lies in the reduced nucleophilicity of the nitrogen atom in 2,6-dimethylaniline due to the steric hindrance imposed by the two adjacent methyl groups. This guide will explore effective strategies to overcome this hurdle and achieve optimal reaction outcomes.

II. Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Question: My reaction yield is consistently low, or the reaction has stalled. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are a common challenge, primarily due to the steric hindrance of 2,6-dimethylaniline. Here’s a systematic approach to troubleshooting this issue:

  • Inefficient Activation of 2-Hydroxyacetic Acid: The carboxylic acid needs to be activated to react with the poorly nucleophilic amine.

    • Solution: Employ a suitable coupling agent. For sterically hindered amines, standard reagents may not suffice. Consider using more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective in challenging couplings.[1][2][3] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) can also be effective.[4][5]

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier.[1] Microwave-assisted synthesis can also be a viable option to accelerate the reaction.[6] The choice of a polar aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane) is generally preferred.[7][8]

  • Inadequate Base: An appropriate non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize any generated acidic byproducts without interfering with the reaction.

    • Solution: Use a hindered base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][8] The stoichiometry of the base is also important and typically ranges from 2 to 3 equivalents.[8]

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The addition of molecular sieves can also help to scavenge any residual moisture.[9]

Question: I am observing significant side product formation. What are they, and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the overall yield. Here are the most common side products and mitigation strategies:

  • O-Acylation: The hydroxyl group of 2-hydroxyacetic acid can be acylated by another molecule of the activated acid, leading to the formation of an ester byproduct.

    • Solution: This can be minimized by controlling the reaction temperature; lower temperatures generally favor N-acylation over O-acylation.[10] The use of additives like HOBt or HOAt with carbodiimide coupling agents can also suppress O-acylation.[10] In some cases, protecting the hydroxyl group of 2-hydroxyacetic acid as an ether or a silyl ether might be necessary, followed by a deprotection step.[11][12]

  • Formation of N-acylurea: When using carbodiimide coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

    • Solution: This side reaction is temperature-dependent, so maintaining a low temperature during the initial activation step is recommended.[13] The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to this rearrangement.

  • Guanidinylation of the Amine: If using HATU as the coupling agent, the free amine can attack the guanidinium carbon of HATU, leading to a capped, unreactive amine.

    • Solution: This is more likely to occur if HATU is used in excess or if the coupling reaction is slow.[8] Use a stoichiometry of HATU close to 1:1 with the carboxylic acid and pre-activate the acid before adding the amine.[8]

Question: I am having difficulty purifying the final product. What are the best practices?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and byproducts from the coupling reagents.

  • Removal of Urea Byproducts: If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[7] For EDC, the corresponding urea byproduct is water-soluble, allowing for its removal during an aqueous workup.[7]

  • Chromatographic Purification: Column chromatography on silica gel is a standard and effective method for separating the desired product from impurities. A gradient elution with a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate is often successful.[14]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure material. Suitable solvent systems can be determined empirically but often involve mixtures of alcohols and water or esters and alkanes.[14]

  • Aqueous Workup: A standard aqueous workup procedure can help remove many impurities. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water.[14]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of a coupling agent in this synthesis?

A1: A coupling agent activates the carboxylic acid group of 2-hydroxyacetic acid, converting the hydroxyl group into a better leaving group. This facilitates the nucleophilic attack by the sterically hindered and less reactive 2,6-dimethylaniline to form the amide bond under milder conditions than would otherwise be possible.[15][16]

Q2: Which coupling agent is best for this reaction?

A2: For sterically hindered amines like 2,6-dimethylaniline, a more potent coupling agent is often required. HATU is generally considered highly effective for such challenging couplings due to its high efficiency and ability to suppress racemization.[2][3][8] However, carbodiimides like EDC, when used with additives such as HOBt or HOAt, can also provide good results and may be more cost-effective.[4] The optimal choice may depend on the specific reaction scale and purity requirements.

Q3: Is it necessary to protect the hydroxyl group of 2-hydroxyacetic acid?

A3: While not always necessary, protecting the hydroxyl group can prevent the side reaction of O-acylation.[10] If O-acylation is a significant issue, protecting the hydroxyl group as a benzyl ether or a tert-butyldimethylsilyl (TBDMS) ether can be a good strategy. These protecting groups can be removed under specific conditions after the amide bond is formed.[11][12]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[17] By spotting the reaction mixture alongside the starting materials (2,6-dimethylaniline and 2-hydroxyacetic acid), you can visualize the consumption of the reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[18][19]

Q5: What are the key safety precautions for this synthesis?

A5: 2,6-dimethylaniline is toxic and a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[20] Coupling agents like DCC are sensitizers and can cause skin irritation.[21] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

IV. Experimental Protocols

The following are generalized protocols based on established methodologies for amide bond formation with sterically hindered amines. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Protocol 1: Amide Coupling using HATU

This protocol is adapted for challenging amide couplings.[8]

Materials:

  • 2,6-Dimethylaniline

  • 2-Hydroxyacetic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.2 eq) to the reaction mixture and stir for another 10-15 minutes to pre-activate the acid.

  • Add 2,6-dimethylaniline (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using EDC/HOBt

This is a more traditional and cost-effective method.[4][5]

Materials:

  • 2,6-Dimethylaniline

  • 2-Hydroxyacetic acid

  • EDC.HCl

  • HOBt

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Other materials as listed in Protocol 1

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-hydroxyacetic acid (1.0 eq), HOBt (1.0-1.2 eq), and 2,6-dimethylaniline (1.0 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC.HCl (1.1-1.5 eq) portion-wise to the stirred solution.

  • Add TEA or DIPEA (1.5-2.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

V. Data Presentation

Table 1: Comparison of Common Coupling Agents for Hindered Amide Synthesis

Coupling AgentAdditiveTypical SolventKey AdvantagesPotential Drawbacks
HATU NoneDMF, DCMHigh efficiency for sterically hindered substrates, low racemization.[2][3]Higher cost, potential for guanidinylation side reaction.[8]
EDC.HCl HOBt, HOAtDCM, DMFWater-soluble urea byproduct, cost-effective.[7]May be less effective for highly hindered systems without additives.[1]
DCC HOBt, DMAPDCM, THFInexpensive, insoluble urea byproduct is easily filtered off.[7]Urea can be difficult to remove completely, potential for N-acylurea formation.[13]

VI. Visualizations

Reaction Mechanism

Amide Bond Formation with a Coupling Agent General Mechanism of Amide Bond Formation using a Coupling Agent CarboxylicAcid R-COOH (2-Hydroxyacetic Acid) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, OAt-ester) CarboxylicAcid->ActivatedEster + Coupling Agent Amine R'-NH2 (2,6-Dimethylaniline) Amide Amide Product (N-(2,6-Dimethylphenyl)-2-hydroxyacetamide) Amine->Amide CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedEster ActivatedEster->Amide + Amine Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General mechanism for amide bond formation.

Experimental Workflow

Experimental Workflow General Experimental Workflow Setup Reaction Setup (Dry glassware, inert atmosphere) Reagents Add Reactants (Carboxylic Acid, Base, Coupling Agent) Setup->Reagents Activation Acid Activation (Stir for 10-15 min) Reagents->Activation AmineAddition Add Amine Activation->AmineAddition Reaction Reaction Monitoring (TLC, HPLC) AmineAddition->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Troubleshooting Low Yield Start Low Yield? CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents Yes CheckConditions Optimize Reaction Conditions (Temperature, Solvent) CheckReagents->CheckConditions ChangeCouplingAgent Use a More Potent Coupling Agent (e.g., HATU) CheckConditions->ChangeCouplingAgent CheckMoisture Ensure Anhydrous Conditions ChangeCouplingAgent->CheckMoisture Success Improved Yield CheckMoisture->Success

Caption: A decision tree for troubleshooting low reaction yields.

VII. References

  • University of Toronto. (n.d.). 2. Lidocaine. Retrieved from [Link]

  • Poulos, Z. J. (2019). Organic Chemistry II: Synthetic Organic Experiments for the Health Science Major. Hayden-McNeil.

  • PrepChem.com. (n.d.). Synthesis of N-(2,6-dimethylphenyl) acetamide. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • RSC Publishing. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • Patsnap Eureka. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (2026). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • MSpace. (2023). A one-pot, microwave-assisted synthesis of aryl ureas and carbamates using HATU and HOSA. Retrieved from [Link]

  • Amide-forming chemical ligation via O-acyl hydroxamic acids. (2018). PNAS. Retrieved from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. Retrieved from

  • Taylor & Francis. (n.d.). HATU – Knowledge and References. Retrieved from [Link]

  • Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

  • University of Calgary. (n.d.). PROTECTING GROUPS. Retrieved from [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. (1979). PubMed. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews.

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. (2016). PMC. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups. Retrieved from [Link]

  • Org. Synth. 2012, 89, 432. (2012). Organic Syntheses.

  • ResearchGate. (n.d.). PEPTIDE BOND MODIFICATIONS: N-HYDROXY, N-ACYLOXY AND N-ALKYLOXY PEPTIDES. Retrieved from [Link]

  • European Patent Office. (n.d.). Coupling agent compositions - EP 0264022 A2. Retrieved from [Link]

  • Diva-Portal.org. (2019). Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited. Retrieved from [Link]

  • ijarsct. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • EPA. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

Sources

Troubleshooting

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide stability and degradation issues

Technical Support Center: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide Welcome to the Advanced Technical Support Center for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS No. 29183-14-0), also known as 2',6'-Glycoloxylidide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Welcome to the Advanced Technical Support Center for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS No. 29183-14-0), also known as 2',6'-Glycoloxylidide [1]. This compound is a highly characterized critical impurity and degradation product frequently encountered in the synthesis and storage of active pharmaceutical ingredients (APIs) such as Lidocaine and Ranolazine[2, 3].

This guide is designed for analytical chemists, formulation scientists, and process engineers to troubleshoot stability issues, understand degradation mechanisms, and implement robust analytical controls.

Part 1: Mechanisms of Formation & Degradation FAQs

Q1: Why do I see spontaneous formation of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide during Lidocaine or Ranolazine synthesis? A: The formation of this impurity is intrinsically linked to the amidation step of the parent APIs. During the synthesis of Lidocaine or Ranolazine, 2,6-xylidine is typically reacted with chloroacetyl chloride to form the intermediate α-chloro-2,6-dimethylacetanilide [4]. If strict anhydrous conditions are not maintained, or if the subsequent amine substitution step (e.g., adding diethylamine for Lidocaine) is performed in the presence of excess aqueous base, the labile aliphatic chlorine atom undergoes rapid nucleophilic substitution by hydroxide ions ( OH− ). This hydrolysis directly yields N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

Q2: Is N-(2,6-Dimethylphenyl)-2-hydroxyacetamide stable in aqueous formulations? A: It exhibits a "U-shaped" pH-stability profile. While relatively stable at neutral pH (pH 5.0–7.0), it is highly susceptible to amide hydrolysis under extreme acidic or alkaline conditions.

  • Acid-Catalyzed Degradation: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating water attack. This cleaves the amide bond, releasing 2,6-dimethylaniline (2,6-xylidine) —a known genotoxic impurity—and glycolic acid.

  • Base-Catalyzed Degradation: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon leads to the same cleavage products.

Pathway A 2,6-Xylidine + Chloroacetyl Chloride B α-Chloro-2,6-dimethylacetanilide (Reactive Intermediate) A->B Acylation C N-(2,6-Dimethylphenyl)- 2-hydroxyacetamide (Impurity) B->C Hydrolysis (H2O/OH-) D Lidocaine / Ranolazine (Target API) B->D Amine Substitution E 2,6-Dimethylaniline + Glycolic Acid (Toxic Degradants) C->E Extreme pH / Heat (Amide Cleavage)

Formation and degradation pathways of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

Part 2: Stability Data & Troubleshooting

Q3: How quickly does the impurity degrade, and what are the critical parameters to monitor? A: Temperature and pH are the primary drivers of degradation. To assist in predictive modeling for your formulations, refer to the forced degradation data summarized below. The causality is clear: thermal energy accelerates the hydrolysis kinetics, while extreme pH provides the necessary catalytic ions.

Table 1: Quantitative Stability Profile of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (1.0 mg/mL)

ConditionpHTemperatureDurationDegradation (%)Primary Degradant
Acidic 2.040°C14 Days18.5%2,6-Dimethylaniline
Neutral 7.040°C14 Days< 0.1%None detected
Basic 10.040°C14 Days12.3%2,6-Dimethylaniline
Oxidative N/A (3% H2​O2​ )25°C24 Hours2.4%N-oxide derivatives
Photolytic Neutral25°C1.2M Lux-hrs< 0.5%None detected

Q4: We are detecting spikes of this impurity in our stability batches. How do we isolate the root cause? A: Use the self-validating troubleshooting workflow below. By systematically isolating the synthesis variables from the storage variables, you can pinpoint the exact stage where the hydroxyl substitution or parent API degradation is occurring.

Workflow Step1 Detect Impurity Spike (>0.10% Area) Decision1 Isolate Source: Synthesis or Storage? Step1->Decision1 PathA Synthesis Issue: High T0 Levels Decision1->PathA Initial Release PathB Storage Issue: Increases over Time Decision1->PathB Stability Pulls ActionA Enforce Anhydrous Conditions Check Solvent Moisture PathA->ActionA ActionB Optimize Formulation pH (5-7) Reduce Thermal Stress PathB->ActionB

Troubleshooting workflow for isolating and resolving hydroxyacetamide impurity spikes.

Part 3: Analytical Resolution Methodology

Q5: How can I reliably separate N-(2,6-Dimethylphenyl)-2-hydroxyacetamide from Lidocaine/Ranolazine and 2,6-xylidine in a single run? A: Because the hydroxyacetamide lacks the basic tertiary amine present in Lidocaine or Ranolazine, its retention behavior is highly dependent on the organic modifier rather than pH. However, controlling the pH is critical to keep the parent APIs ionized and well-resolved from the neutral impurity.

Implement the following self-validating Reverse-Phase HPLC Protocol :

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust to pH 6.0 ± 0.05 using dilute NaOH . Causality: pH 6.0 ensures the parent API (pKa ~7.9) remains ionized (eluting earlier) while maintaining column longevity.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm (optimal for the acetamide chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 60% B

    • 15–20 min: Hold at 60% B

    • 20–21 min: Return to 10% B

    • 21–25 min: Re-equilibration

Step 3: Sample Preparation

  • Prepare a standard solution containing 1.0 mg/mL of the parent API, spiked with 0.1% (w/w) N-(2,6-Dimethylphenyl)-2-hydroxyacetamide and 0.1% (w/w) 2,6-dimethylaniline in a diluent of Water:Acetonitrile (80:20 v/v).

Step 4: System Suitability Validation (Self-Validating Step)

  • Inject the standard solution. The system is only valid for sample analysis if the following criteria are met:

    • Resolution ( Rs​ ): Must be > 2.5 between 2,6-dimethylaniline (elutes first), N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (elutes second), and the parent API (elutes last).

    • Tailing Factor ( Tf​ ): Must be < 1.5 for the impurity peak.

    • RSD: < 2.0% for the impurity peak area over 5 replicate injections.

References

  • Veeprho Pharmaceuticals. "N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0." Veeprho Impurity Standards. Available at:[Link]

  • Pharmaffiliates. "Product Name: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide." Pharmaffiliates Reference Standards. Available at: [Link]

Optimization

How to avoid byproduct formation in N-(2,6-Dimethylphenyl)-2-hydroxyacetamide reactions

A Guide to Minimizing Byproduct Formation and Troubleshooting Common Issues Welcome to the Technical Support Center for the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation and Troubleshooting Common Issues

Welcome to the Technical Support Center for the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you optimize your reaction outcomes.

I. Overview of the Synthesis

The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is a two-step process. The first step involves the N-acetylation of 2,6-dimethylaniline with chloroacetyl chloride to produce the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. The subsequent step is the hydrolysis of this chloro-intermediate to yield the final hydroxyacetamide product.

This guide will focus on potential pitfalls and byproduct formation in both stages of this synthesis, with a particular emphasis on the critical hydrolysis step.

II. Troubleshooting and FAQs

Here, we address common questions and challenges encountered during the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in a question-and-answer format.

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
Q1: What are the primary byproducts in the acylation of 2,6-dimethylaniline, and how can I avoid them?

A1: The main byproducts in this step are typically unreacted starting materials and diacylated products.

  • Unreacted 2,6-Dimethylaniline: This can occur due to incomplete reaction.

    • Cause: Insufficient chloroacetyl chloride, poor mixing, or low reaction temperature.

    • Solution: Use a slight molar excess (1.05 to 1.1 equivalents) of chloroacetyl chloride. Ensure vigorous stirring to maintain a homogenous reaction mixture. While the reaction is often performed at a reduced temperature (e.g., 10°C in an ice bath) to control its exothermic nature, ensure the reaction is allowed to proceed to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Diacylated Byproduct (N,N-bis(chloroacetyl)-2,6-dimethylaniline): Although less common for this specific substrate due to steric hindrance from the two methyl groups, over-acylation can occur.

    • Cause: Large excess of chloroacetyl chloride or elevated temperatures.

    • Solution: Maintain careful stoichiometric control of chloroacetyl chloride. Add the acylating agent dropwise to a cooled solution of the aniline to manage the reaction's exothermicity.[1]

Step 2: Hydrolysis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

This step is critical for the successful synthesis of the final product. The primary reaction is a nucleophilic substitution of the chloride by a hydroxide ion. However, several side reactions can occur, leading to impurity formation.

Q2: I am observing amide bond cleavage during the hydrolysis of the chloro-intermediate. What causes this and how can it be prevented?

A2: Amide bond cleavage is a significant potential side reaction, especially under harsh acidic or basic conditions.[2] This hydrolysis would lead to the formation of 2,6-dimethylaniline and glycolic acid.

  • Mechanism:

    • Base-Mediated Hydrolysis: The hydroxide ion can attack the amide carbonyl carbon, leading to the cleavage of the amide bond. This is more likely to occur at high concentrations of a strong base and elevated temperatures.

    • Acid-Mediated Hydrolysis: Under acidic conditions, the amide oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Prevention Strategies:

    • Control of pH: Avoid excessively high or low pH. For base-mediated hydrolysis, using a milder base or a buffered system can be beneficial.

    • Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate without promoting amide cleavage. Room temperature or slightly elevated temperatures are often sufficient.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor amide hydrolysis.

Q3: I suspect the formation of a dimeric byproduct. Is this possible and how can I minimize it?

A3: Yes, the formation of a dimeric ether-linked byproduct, N,N'-(oxybis(acetyl))bis(2,6-dimethylaniline), is a potential issue. This can occur if the hydroxyl group of the product, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, acts as a nucleophile and reacts with the starting material, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

  • Mechanism: This is a Williamson ether synthesis-type reaction where the alkoxide of the product displaces the chloride of the starting material. This is more likely to occur under basic conditions where the hydroxyl group is deprotonated.

  • Minimization Strategies:

    • Controlled Addition of Base: If using a base for hydrolysis, add it slowly to the reaction mixture to avoid a high instantaneous concentration, which could favor the deprotonation of the product's hydroxyl group.

    • Stoichiometry: Ensure complete consumption of the chloro-intermediate.

    • Reaction Temperature: Lower temperatures will disfavor this bimolecular reaction.

Q4: What are the best practices for purifying the final product, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide?

A4: Recrystallization is a highly effective method for purifying the final product.

  • Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include water, ethanol, methanol, toluene, or mixtures of these. A two-solvent recrystallization system can also be effective.

  • General Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly under vacuum.

III. Experimental Protocols and Data

Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

Procedure:

  • In a suitable flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 10°C in an ice bath with stirring.

  • Slowly add chloroacetyl chloride (1.05 eq) to the cooled solution.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • Add the sodium acetate solution to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for an hour.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The product can be used directly in the next step or dried for storage.

Synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

This is a general protocol for the hydrolysis of the chloro-intermediate. Optimization of conditions may be necessary.

Materials:

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • Aqueous base (e.g., sodium hydroxide solution) or water for neutral hydrolysis

  • Suitable organic solvent (e.g., ethanol, THF)

Procedure:

  • Dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq) in a suitable solvent.

  • Slowly add the aqueous base (e.g., 1.1 eq of 1M NaOH) to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,6-DimethylanilineC₈H₁₁N121.1810-12
Chloroacetyl chlorideC₂H₂Cl₂O112.94-22
2-chloro-N-(2,6-dimethylphenyl)acetamideC₁₀H₁₂ClNO197.66150-151[1]
N-(2,6-Dimethylphenyl)-2-hydroxyacetamideC₁₀H₁₃NO₂179.2290-92

IV. Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway

Synthesis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Intermediate Chloroacetyl chloride Final_Product N-(2,6-Dimethylphenyl)-2-hydroxyacetamide Intermediate->Final_Product Hydrolysis

Caption: Main synthetic route to N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

Troubleshooting Byproduct Formation

Byproduct Troubleshooting cluster_acylation Acylation Step cluster_hydrolysis Hydrolysis Step Unreacted_Aniline Unreacted 2,6-Dimethylaniline Diacylation Diacylated Byproduct Amide_Cleavage Amide Cleavage (2,6-Dimethylaniline + Glycolic Acid) Dimer Dimeric Ether Byproduct Start Reaction Issue Start->Unreacted_Aniline Incomplete Acylation Start->Diacylation Over-acylation Start->Amide_Cleavage Harsh Hydrolysis Conditions (pH, Temp) Start->Dimer Nucleophilic Attack by Product

Caption: Common byproducts and their causes in the synthesis.

V. References

  • European Patent Office. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines (EP 0500156 A1). [Link]

  • Krieger, A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1049-1058. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286. [Link]

  • PrepChem. (2023). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak tailing with this compound. Our approach is rooted in explaining the fundamental chromatographic principles to empower you to make informed decisions in your method development and analysis.

Understanding the Molecule: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide possesses a chemical structure that presents specific challenges in reversed-phase HPLC.[1][2][3][4] With a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol , its key functional groups are an amide and a primary alcohol.[1][3] The amide group can exhibit basic properties, making the molecule susceptible to strong interactions with residual silanol groups on the silica-based stationary phases commonly used in HPLC.[5][6] This secondary interaction is a primary cause of peak tailing.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a peak that is not symmetrical and has a "tail".[5] This distortion can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the chromatographic method or column health.[7]

Q2: Why is N-(2,6-Dimethylphenyl)-2-hydroxyacetamide prone to peak tailing?

A2: The amide functional group in N-(2,6-Dimethylphenyl)-2-hydroxyacetamide can act as a basic site. In reversed-phase HPLC, which often utilizes silica-based columns, the surface of the stationary phase has residual silanol groups (Si-OH).[7][8] These silanol groups are acidic and can interact ionically with basic analytes, leading to a secondary retention mechanism that causes peak tailing.[5][9]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

Step 1: Evaluate Your HPLC Column

The column is the heart of the separation, and its condition and chemistry are critical for good peak shape.

Is your column old or showing signs of degradation? Over time, the stationary phase of an HPLC column can degrade, especially when used with aggressive mobile phases or at high temperatures. This degradation can expose more active silanol sites, leading to increased peak tailing.

  • Action: Try a new column of the same type to see if the peak shape improves. If it does, your old column was likely the issue.

Are you using an appropriate column chemistry? For basic compounds like N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, not all C18 columns are created equal.

  • Recommendation:

    • Use an End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them from interacting with basic analytes.[5][10][11]

    • Consider High-Purity Silica (Type B): Modern HPLC columns are often packed with high-purity silica (Type B) which has a lower metal content and fewer acidic silanol groups compared to older Type A silica.[6][7][10]

Column TypeSuitability for Basic AnalytesRationale
Non-End-Capped (Type A Silica) PoorHigh concentration of active silanol groups leads to significant peak tailing.[7][10]
End-Capped (Type B Silica) ExcellentReduces silanol interactions, leading to improved peak symmetry.[6][11]
Hybrid Silica ExcellentOffers a wider usable pH range and reduced silanol activity.[6][8]
Step 2: Optimize Your Mobile Phase

The mobile phase composition, particularly its pH and the use of additives, can have a dramatic impact on peak shape.

What is the pH of your mobile phase? The pH of the mobile phase is a critical parameter for controlling the ionization state of both the analyte and the stationary phase.[12][13][14][15]

  • Strategy 1: Low pH Mobile Phase (pH 2.5 - 3.5)

    • Mechanism: At a low pH, the acidic silanol groups on the silica surface are protonated (Si-OH), minimizing their ionic interaction with the basic amide of your analyte.[5][6][7]

    • How-to: Use a buffer such as phosphate or an additive like formic acid or trifluoroacetic acid (TFA) to control the pH. A 0.1% concentration is a good starting point.[11][16]

  • Strategy 2: High pH Mobile Phase (pH > 8)

    • Mechanism: At a high pH, the basic analyte is deprotonated and becomes neutral. In its neutral form, the analyte will not interact ionically with the silanol groups.

    • Caution: Ensure your column is stable at high pH. Traditional silica-based columns can dissolve at high pH.[8][12] Hybrid or specially designed high-pH stable columns are required.

Are you using a mobile phase additive? Sometimes, pH control alone is not sufficient to eliminate peak tailing.

  • Recommendation: Use a Competing Base

    • Mechanism: A small concentration of a basic additive, such as triethylamine (TEA), can be added to the mobile phase.[11][16][17] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • Starting Concentration: Begin with a low concentration of TEA, for example, 0.05% to 0.1% (v/v), and adjust as needed.[16]

Step 3: Check for System and Method Issues

If column and mobile phase optimization do not resolve the issue, consider other potential causes.

Could there be column overload? Injecting too much sample onto the column can lead to peak distortion, including tailing.[18]

  • Action: Reduce the injection volume or the concentration of your sample to see if the peak shape improves.

Is there extra-column volume? Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[19]

  • Action: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly made to minimize dead volume.

Is your sample solvent compatible with the mobile phase? If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[18]

  • Action: Whenever possible, dissolve your sample in the initial mobile phase.

Visualizing the Problem and Solutions

The Root of the Problem: Secondary Interactions

The following diagram illustrates the interaction between the basic amide of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide and an acidic silanol group on the HPLC stationary phase, which leads to peak tailing.

cluster_0 Silica Surface cluster_1 Analyte Silanol Si-O⁻ H⁺ Analyte R-NH-C=O (Basic Site) Analyte->Silanol Ionic Interaction (Causes Tailing)

Caption: Analyte-Silanol Interaction Leading to Peak Tailing.

Troubleshooting Workflow

This workflow provides a logical sequence for troubleshooting peak tailing.

start Peak Tailing Observed col_check Step 1: Evaluate Column - Age? - Chemistry (End-capped?) start->col_check mp_opt Step 2: Optimize Mobile Phase - Adjust pH (Low or High) - Add Competing Base (TEA) col_check->mp_opt sys_check Step 3: Check System - Column Overload? - Extra-column Volume? - Sample Solvent Mismatch? mp_opt->sys_check end Symmetrical Peak Achieved sys_check->end

Caption: Systematic Troubleshooting Workflow for HPLC Peak Tailing.

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • LCGC North America. Why Do Peaks Tail?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • PharmaCores. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SciSpace. Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. [Link]

  • PubChem. N-(2,6-dimethylphenyl)-N-hydroxyacetamide. [Link]

  • Chromatography Today. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Veeprho. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. [Link]

  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Chromatography Forum. peak tailing. [Link]

  • Agilent. Tips and Tricks of HPLC Separation. [Link]

  • PubChemLite. N-(2,6-dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide. [Link]

Sources

Optimization

Technical Support Center: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide Formulation &amp; Aqueous Solubility

Welcome to the Technical Support Center for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS: 29183-14-0). Also known as 2',6'-glycoloxylidide, this compound is frequently encountered as a reference standard, a metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS: 29183-14-0). Also known as 2',6'-glycoloxylidide, this compound is frequently encountered as a reference standard, a metabolite of lidocaine, and a critical impurity in the synthesis of the anti-anginal drug ranolazine[1].

Because of its specific structural properties—a rigid hydrophobic 2,6-dimethylphenyl ring paired with a neutral hydroxyacetamide group—researchers frequently encounter significant hurdles when attempting to prepare stable aqueous solutions for in vitro assays or in vivo dosing. This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic barriers.

Part 1: Troubleshooting Guide

Q: Why does my compound immediately precipitate when I dilute my DMSO stock into PBS or HBSS? Root Cause: You are experiencing "solvent-shift" precipitation. When a highly concentrated DMSO stock is pipetted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. This leaves the hydrophobic N-(2,6-Dimethylphenyl)-2-hydroxyacetamide locally supersaturated without its solubilizing carrier, leading to rapid nucleation and crystal growth. Solution: To prevent local supersaturation, pre-warm your aqueous buffer to 37°C. Introduce the DMSO stock dropwise directly into the vortex of the vigorously mixing buffer, rather than down the side of the tube. Ensure your final DMSO concentration does not exceed 1% (v/v).

Q: I need to reach a concentration of 5 mM for my cell-based assay, but the compound won't dissolve. How can I achieve this without killing my cells with organic solvents? Root Cause: The intrinsic aqueous solubility ( S0​ ) of this compound is naturally low due to the lipophilic 2,6-dimethylphenyl system (Molecular Weight: 179.22 g/mol )[2]. Relying purely on co-solvents like DMSO or PEG 400 to reach 5 mM would require solvent fractions highly toxic to cell cultures. Solution: Utilize host-guest complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic aromatic ring of the compound fits thermodynamically into the lipophilic cavity of the cyclodextrin cone, while the cyclodextrin's hydrophilic exterior ensures high aqueous solubility. A 10–20% (w/v) HP-β-CD solution is highly tolerated by most cell lines and will shield the compound from the aqueous environment.

Q: My PEG 400/Water formulation was clear yesterday, but today there are needle-like crystals at the bottom of the tube stored at 4°C. What happened? Root Cause: Temperature-dependent solubility collapse. The thermodynamic solubility of rigid aromatic amides drops exponentially as temperature decreases. Solution: Store solid powders at -20°C to maintain chemical stability[3], but always store your formulated aqueous working solutions at room temperature (20–25°C) if they are to be used within 24 hours. If crystallization has already occurred, gently warm the sealed tube in a 37°C water bath and sonicate for 5–10 minutes to redissolve the microcrystals before use.

Part 2: Quantitative Solubilization Data

To help you choose the correct formulation strategy based on your downstream application, compare the quantitative limits of standard solubilization techniques below:

Solubilization StrategyTypical Max ConcentrationMax Tolerated in Cell CulturePreparation TimePrimary Mechanism of Action
DMSO (Solvent-Shift) ~0.5 - 1.0 mM0.1% - 1.0% (v/v)< 5 minsDisruption of crystal lattice via high-polarity aprotic solvent.
PEG 400 / Tween 80 5.0 - 10.0 mMNot recommended (Toxic)15 - 20 minsDielectric constant reduction and micellar encapsulation.
HP-β-CD (20% w/v) 2.0 - 5.0 mMHighly tolerated20 - 30 minsHost-guest inclusion complexation of the aromatic ring.

Part 3: Experimental Protocols

Protocol A: Preparation of a 5 mM Aqueous Solution using HP-β-CD (Cell-Culture Compatible)

This protocol is a self-validating system: the transition from a cloudy suspension to an optically clear solution confirms successful inclusion complex formation.

  • Prepare the Carrier: Weigh 200 mg of pharmaceutical-grade HP-β-CD and dissolve it in 800 µL of sterile water or PBS to create a 20% (w/v) base solution. Vortex until completely clear.

  • Weigh the API: Weigh exactly 0.896 mg of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide[2].

  • Complexation: Add the compound powder directly to the HP-β-CD solution.

  • Energy Input: Vortex vigorously for 2 minutes. Transfer the vial to a bath sonicator set to 37°C. Sonicate for 15–20 minutes. The mechanical cavitation and thermal energy will drive the compound into the cyclodextrin cavities.

  • Volume Adjustment: Once the solution is completely clear (no visible particulates against a dark background), QS (quantum satis) to 1.0 mL with the remaining buffer.

  • Sterilization: Filter sterilize using a 0.22 µm PVDF or PTFE syringe filter. Do not use Nylon filters, as they exhibit high non-specific binding for hydrophobic aromatic amides.

Protocol B: Co-Solvent System for Analytical / In Vivo Dosing (PEG 400 / Tween 80)
  • Primary Dissolution: Dissolve the required mass of the compound in 10% (v/v) PEG 400. Vortex until no solid remains.

  • Surfactant Addition: Add 2% (v/v) Tween 80 to the mixture. Vortex to ensure uniform dispersion.

  • Aqueous Phase Addition: Place the vial on a magnetic stir plate. Slowly add 88% (v/v) aqueous buffer (e.g., Saline or PBS) dropwise under continuous stirring. Rapid addition will cause the compound to crash out.

Part 4: Formulation Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy for your specific experimental constraints.

SolubilityDecisionTree Start Target Concentration for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide LowConc < 1 mM Start->LowConc HighConc > 1 mM Start->HighConc DMSO Use 1% DMSO in Aqueous Buffer (Solvent-Shift Method) LowConc->DMSO AssayTol Are organic co-solvents tolerated by the assay? HighConc->AssayTol Cosolvent Use Co-solvent System (e.g., 10-20% PEG 400 / PG) AssayTol->Cosolvent Yes Cyclo Use Complexation (e.g., 10-20% HP-β-CD in Buffer) AssayTol->Cyclo No (e.g., Cell Culture)

Decision matrix for selecting a solubilization strategy.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just lower the pH to dissolve it, like I do with lidocaine? A: No. This is a common misconception due to the structural similarity between the two compounds. Lidocaine possesses a basic diethylamino group (pKa ~7.9) that readily protonates at a lower pH to form a highly water-soluble hydrochloride salt. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide replaces this basic amine with a neutral hydroxyl group[1]. Furthermore, the amide nitrogen is non-basic because its lone pair of electrons is delocalized into the adjacent carbonyl group. Therefore, the solubility of this compound is entirely pH-independent across the physiological range.

Q: Why does my solution look cloudy only after I pass it through a syringe filter? A: If the solution becomes cloudy after filtration, the compound has nucleated due to either the shear stress of the filtration process or a temperature differential between your warm solution and a cold filter housing. Ensure your syringe filter is pre-warmed to 37°C. Additionally, verify you are using a low-binding membrane (PVDF) rather than a high-binding membrane (Nylon) which can strip the compound out of its metastable state.

Q: Is the compound chemically stable in aqueous solutions over time? A: While the amide bond is generally stable against hydrolysis at neutral pH, the presence of the alpha-hydroxyl group can make the molecule susceptible to slow degradation under extreme pH or high temperatures. It is highly recommended to prepare aqueous working solutions fresh. For long-term storage, keep the neat powder or 100% DMSO stock solutions at -20°C[3].

References

  • Veeprho Pharmaceuticals. "N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0" Veeprho,[Link]

  • Chemsrc. "2-Chloro-N-(2,6-dimethylphenyl)acetamide (Related analog stability and storage)" Chemsrc,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14480057, 2',6'-Glycoloxylidide" PubChem,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Validating an HPLC Method for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

In the landscape of pharmaceutical development and quality control, the integrity of our analytical data is paramount. Every batch release, every stability study, and every regulatory submission hinges on the proven reli...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of our analytical data is paramount. Every batch release, every stability study, and every regulatory submission hinges on the proven reliability of our analytical methods. This guide is designed for fellow researchers and drug development professionals to navigate the nuanced process of High-Performance Liquid Chromatography (HPLC) method validation, using N-(2,6-Dimethylphenyl)-2-hydroxyacetamide—a key starting material or potential impurity in various synthetic pathways—as our model analyte.

This document moves beyond a simple checklist. We will dissect the causality behind each validation parameter, comparing two distinct reversed-phase HPLC (RP-HPLC) methods to illustrate how different analytical strategies can be assessed for their fitness for purpose. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and expectations from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Analyte and the Analytical Challenge

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0) is a small organic molecule whose purity is critical.[5][6][7][8] HPLC with UV detection is the technique of choice for its quantification, owing to its chromophoric properties and suitability for separation from related substances.

Caption: Chemical structure of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

To provide a practical comparison, we will evaluate two hypothetical methods:

  • Method A (Standard Isocratic): A conventional, highly robust RP-HPLC method using a standard C18 column. This represents a workhorse method for routine quality control.

  • Method B (Fast Gradient UPLC): An Ultra-High-Performance Liquid Chromatography method designed for higher throughput, employing a sub-2 µm particle column and a rapid gradient.

The Validation Workflow: A Self-Validating System

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Assessment & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: A typical workflow for HPLC method validation.

Specificity: The Foundation of Accurate Measurement

  • Expertise & Causality: Specificity is the cornerstone of any quantitative method. It answers the fundamental question: "Are we measuring only the intended analyte?"[9][10] A lack of specificity, where impurities or degradation products co-elute with the main peak, leads to an overestimation of the analyte and compromises the integrity of all subsequent measurements.[11][12] We establish specificity through forced degradation studies, intentionally stressing the analyte to generate potential degradants and proving the method can separate them.

  • Experimental Protocol:

    • Prepare Solutions: Create solutions of the mobile phase blank, a placebo (matrix without the analyte), a pure standard of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, and the pure standard spiked with known related substances, if available.

    • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light) for a defined period.

    • Analysis: Inject all solutions and analyze the chromatograms.

    • Evaluation: Assess peak purity of the analyte in the presence of degradants using a Diode-Array Detector (DAD). Calculate the resolution between the analyte and the closest eluting peak.

  • Data Presentation & Comparison:

ParameterMethod A (Standard HPLC)Method B (Fast UPLC)Acceptance Criteria
Blank Interference No peak at analyte RtNo peak at analyte RtNo significant interference
Placebo Interference No peak at analyte RtNo peak at analyte RtNo significant interference
Peak Purity Index > 0.999> 0.999Index > 0.999
Resolution (Critical Pair) 2.82.1Resolution > 2.0
  • Trustworthiness & Insights: Both methods demonstrate excellent specificity. Method A, with its longer run time, naturally yields higher resolution. While Method B's resolution is lower, it still comfortably meets the acceptance criterion, confirming its suitability. The peak purity data from the DAD provides confidence that the analyte peak is spectrally homogenous and not comprised of co-eluting species.[11]

Linearity and Range: Defining the Working Boundaries

  • Expertise & Causality: Linearity demonstrates a predictable, proportional relationship between the concentration of the analyte and the instrument's response.[13][14] This relationship is what allows us to quantify unknown samples based on a calibration curve derived from known standards. The range is the interval over which this linearity, along with acceptable accuracy and precision, is proven.

  • Experimental Protocol:

    • Prepare Standards: Create a series of at least five standard solutions of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide from a stock solution. For an assay, this typically covers 80% to 120% of the target concentration.[15]

    • Injection: Inject each standard in triplicate.

    • Analysis: Plot the average peak area against the known concentration.

    • Evaluation: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Data Presentation & Comparison:

ParameterMethod A (Standard HPLC)Method B (Fast UPLC)Acceptance Criteria
Range Tested 80 - 120 µg/mL80 - 120 µg/mLAs per method intent
Correlation (r²) 0.99980.9995r² ≥ 0.995[16]
Y-Intercept Minimal, passes through originMinimal, passes through originNot significantly different from zero
Residuals Randomly scatteredRandomly scatteredNo obvious trend
  • Trustworthiness & Insights: Both methods exhibit excellent linearity, as indicated by the high correlation coefficients.[16] A visual inspection of the residual plot is crucial; a random scatter confirms a good linear fit, whereas a trend might suggest a non-linear relationship or the need to restrict the range. Method B's slightly lower r² is common with faster methods due to reduced data points across narrower peaks but is well within the acceptable limit.

Accuracy: Verifying Closeness to the Truth

  • Expertise & Causality: Accuracy, often expressed as percent recovery, measures the agreement between the value found by the method and the true value.[17][18] It is the ultimate test of the method's ability to provide unbiased results and is heavily dependent on the method's specificity and linearity.

  • Experimental Protocol:

    • Prepare Spiked Samples: Spike a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

    • Analysis: Assay the spiked samples against a freshly prepared calibration curve.

    • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Data Presentation & Comparison:

Spiked LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
80% 99.5% ± 0.8%100.8% ± 1.1%98.0% - 102.0%[18]
100% 100.2% ± 0.6%99.7% ± 0.9%98.0% - 102.0%
120% 99.8% ± 0.7%101.2% ± 1.0%98.0% - 102.0%
  • Trustworthiness & Insights: Both methods demonstrate excellent accuracy, with all recovery values falling within the standard 98-102% range for a drug substance assay. The slightly higher variability (RSD) in Method B is expected due to the faster analysis and shorter integration times but remains well-controlled.

Precision: Measuring Random Error

  • Expertise & Causality: Precision evaluates the random error of a method by assessing the closeness of agreement among a series of measurements.[19] It is considered at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, analysts, or instruments). This demonstrates the method's transferability within a QC environment.

  • Experimental Protocol:

    • Repeatability: Prepare and analyze a minimum of six independent samples at 100% of the target concentration.

    • Intermediate Precision: Have a second analyst, on a different day and/or using a different instrument, repeat the repeatability experiment.

    • Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

  • Data Presentation & Comparison:

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.7%1.0%%RSD ≤ 2.0%[11]
Intermediate Precision (n=12) 0.9%1.3%%RSD ≤ 2.0%
  • Trustworthiness & Insights: Method A shows exceptional precision, as expected from a well-optimized isocratic method. Method B, while still comfortably meeting the acceptance criteria, shows slightly higher variability. This is a critical consideration; if the specification for the product is very tight, the higher inherent variability of Method B could lead to a greater risk of out-of-specification (OOS) results, even if the true value is within limits.

Detection & Quantitation Limits (LOD & LOQ): Sensitivity Thresholds

  • Expertise & Causality: LOD and LOQ define the lower boundary of a method's performance. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected, but not necessarily quantified.[20][21] The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[22] These are critical for impurity analysis but are also important indicators of a method's overall sensitivity.

  • Experimental Protocol:

    • Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[20]

    • Method 2 (Calibration Curve): Calculate using the standard deviation of the y-intercepts (σ) and the slope (S) of the linearity curve.

      • LOD = 3.3 * (σ / S)[22]

      • LOQ = 10 * (σ / S)[22]

    • Verification: Prepare standards at the determined LOQ concentration and inject multiple times to confirm that accuracy and precision meet pre-defined criteria (e.g., recovery 80-120%, RSD ≤ 10%).[23]

  • Data Presentation & Comparison:

ParameterMethod A (µg/mL)Method B (µg/mL)Acceptance Criteria
LOD (S/N 3:1) 0.150.10Confirmed experimentally
LOQ (S/N 10:1) 0.500.35Confirmed experimentally
  • Trustworthiness & Insights: The UPLC approach (Method B) often provides better sensitivity due to sharper, taller peaks, resulting in lower LOD and LOQ values. This would make Method B superior for trace-level impurity analysis. It is essential to experimentally verify the calculated LOQ to provide documented evidence of its performance.[22]

Robustness: Resilience to Real-World Variability

  • Expertise & Causality: No method is performed in a vacuum. Small, unavoidable variations in daily practice (e.g., mobile phase preparation, column temperature) are expected. Robustness testing evaluates the method's capacity to remain unaffected by these minor, deliberate changes.[24][25][26] A robust method is reliable and transferable between labs and analysts.

  • Experimental Protocol:

    • Identify Parameters: Select critical method parameters (e.g., mobile phase % organic, pH, flow rate, column temperature).

    • Vary Parameters: Perform analyses while systematically varying each parameter within a small, defined range (e.g., flow rate ±0.1 mL/min, temperature ±2°C).[27]

    • Evaluate Impact: Monitor the effect on key system suitability parameters like retention time, resolution, and peak tailing.

  • Data Presentation & Comparison:

Varied ParameterMethod A (Effect on Resolution)Method B (Effect on Resolution)Acceptance Criteria
Flow Rate ±10% < 2% change< 5% changeSystem suitability must pass
% Organic ±2% < 3% change< 8% changeSystem suitability must pass
Temperature ±2°C < 1% change< 4% changeSystem suitability must pass
  • Trustworthiness & Insights: The isocratic nature of Method A makes it inherently more robust; small changes in mobile phase composition have a less dramatic effect than in a steep gradient. Method B is more sensitive to variations, particularly in the mobile phase composition, which can significantly shift retention times in a fast gradient. This does not invalidate Method B, but it highlights the need for more stringent controls during routine use to ensure consistent performance.[24][28]

Conclusion: Selecting the Right Tool for the Job

This comparative guide demonstrates that method validation is a process of building a comprehensive, evidence-based argument for a method's suitability.

  • Method A (Standard Isocratic HPLC) proves to be exceptionally robust and precise. It is the ideal choice for a routine QC environment where reliability and transferability are the highest priorities, and where analysis time is not the primary constraint.

  • Method B (Fast Gradient UPLC) offers significant advantages in speed and sensitivity (lower LOQ), making it highly suitable for high-throughput screening, process development support, or for analyzing trace-level impurities. However, its lower robustness necessitates stricter controls on chromatographic parameters during routine operation.

The final choice is not about which method is "better," but which is more fit for purpose . By understanding the causality behind each validation parameter and critically evaluating the experimental data, researchers can confidently select and defend the analytical methods that underpin the safety and efficacy of their products.

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  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. Veeprho. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. Marmara Pharmaceutical Journal. [Link]

  • hplc method development and validation: a review. SciSpace. [Link]

  • Validated HPLC Methods. Scribd. [Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: Analytical Quantification of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

As regulatory frameworks like ICH Q2(R2) and Q3A/B become increasingly stringent, the precise quantification of pharmaceutical impurities is no longer just a compliance checkbox—it is a critical determinant of drug safet...

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory frameworks like ICH Q2(R2) and Q3A/B become increasingly stringent, the precise quantification of pharmaceutical impurities is no longer just a compliance checkbox—it is a critical determinant of drug safety. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0), also known as 2',6'-Glycoloxylidide, is a highly characterized reference material[1]. It frequently emerges as a process-related impurity, a hydrolytic degradation product, and an in vivo metabolite of widely used active pharmaceutical ingredients (APIs) such as the anti-anginal drug Ranolazine and the anesthetic Lidocaine[2].

This guide provides a rigorous, objective cross-validation of two leading analytical methodologies—HPLC-UV and UPLC-MS/MS —for the trace quantification of this specific impurity. By examining the causality behind each experimental parameter, this document serves as a self-validating framework for analytical scientists and drug development professionals.

Mechanistic Context and Analytical Challenges

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide possesses an amide bond and a terminal hydroxyl group, rendering it moderately polar. The primary analytical challenge lies in its potential co-elution with the parent APIs (which are typically present at concentrations 1000x to 10,000x higher) and structurally similar impurities (e.g., Ranolazine Related Compound A or B).

Pathway Ranolazine Ranolazine API (Anti-anginal) Metabolism Degradation / Metabolism (Hydrolysis & CYP3A4) Ranolazine->Metabolism Stress/Storage Lidocaine Lidocaine API (Anesthetic) Lidocaine->Metabolism In vivo / In vitro Impurity N-(2,6-Dimethylphenyl) -2-hydroxyacetamide (CAS: 29183-14-0) Metabolism->Impurity Cleavage

Chemical and metabolic pathways yielding N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

To ensure that routine Quality Control (QC) methods are not generating false positives due to matrix interference, an orthogonal, highly specific technique (UPLC-MS/MS) must be used to cross-validate the traditional workhorse (HPLC-UV).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent and parameter is selected based on specific physicochemical interactions.

Protocol A: HPLC-UV (Routine QC Method)

Objective: Cost-effective, robust batch release testing.

  • Column: C18, 250 x 4.6 mm, 5 µm.

    • Causality: The extended column length provides the necessary theoretical plates to resolve the moderately polar impurity from the massive, tailing peak of the parent API.

  • Mobile Phase:

    • Buffer (A): 20 mM Potassium Phosphate, adjusted to pH 3.0.

    • Organic (B): Acetonitrile.

    • Causality: The pKa of the basic amines in Lidocaine/Ranolazine dictates that they will be fully ionized at pH 3.0. More importantly, pH 3.0 suppresses the ionization of residual silanols on the C18 stationary phase, preventing secondary ion-exchange interactions that cause severe peak tailing.

  • Gradient: 10% B to 60% B over 20 minutes.

    • Causality: Starting at low organic composition ensures the retention of the polar N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. The ramp to 60% B forcefully elutes the strongly retained API, preventing carryover into subsequent injections.

  • Detection: UV at 220 nm (amide bond absorbance maximum).

Protocol B: UPLC-MS/MS (Trace Profiling & Cross-Validation)

Objective: Ultra-high specificity and sub-ng/mL sensitivity to validate the absence of co-eluting interferences in the UV method.

  • Column: Sub-2 µm C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in LC-MS grade Water.

    • B: Methanol.

    • Causality: Non-volatile phosphate buffers cannot be used in MS. Formic acid acts as a volatile proton donor, driving the formation of the [M+H]+ precursor ion in the Electrospray Ionization (ESI) source[3]. Methanol is chosen over Acetonitrile to enhance the desolvation efficiency in the ESI source for this specific analyte.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Precursor m/z 180.1 Product ions m/z 122.1 and 162.1[3].

    • Causality: The m/z 122.1 fragment corresponds to the stable 2,6-dimethylaniline cation. Monitoring these specific transitions guarantees that even if another impurity co-elutes chromatographically, it will not be quantified unless it shares this exact molecular fragmentation pathway.

Cross-Validation Workflow and Quantitative Data

To prove that Protocol A is fit for routine use, it must be statistically cross-validated against Protocol B using spiked API matrices.

Workflow Sample Spiked API Matrix (Ranolazine/Lidocaine) Split Sample Aliquoting Sample->Split HPLC HPLC-UV Analysis (Routine QC Method) Split->HPLC Protocol A UPLC UPLC-MS/MS Analysis (Trace Profiling Method) Split->UPLC Protocol B Data Data Acquisition & Peak Integration HPLC->Data UPLC->Data Stats Statistical Cross-Validation (Bland-Altman / ICH Q2) Data->Stats

Parallel cross-validation workflow for HPLC-UV and UPLC-MS/MS analytical methods.

Performance Comparison

The following table summarizes the validation parameters derived from parallel testing, strictly adhering to ICH Q2(R2) guidelines.

Validation ParameterHPLC-UV (Routine QC)UPLC-MS/MS (Orthogonal Validation)Performance Implication
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mLMS/MS is 100x more sensitive, ideal for genotoxic threshold screening.
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mLUV is perfectly sufficient for standard 0.1% impurity reporting thresholds.
Linearity ( R2 ) > 0.999 (0.15 - 10 µg/mL)> 0.995 (1.5 - 500 ng/mL)UV offers superior linear dynamic range at higher concentrations.
Accuracy (% Recovery) 98.5% - 101.2%96.4% - 103.1%Both methods demonstrate high accuracy; MS/MS shows slight matrix effects.
Precision (% RSD) < 1.5%< 3.0%UV provides tighter precision due to the absence of ion suppression variability.
Specificity Relies on retention timeRelies on exact mass & fragmentationMS/MS definitively proves peak purity for the UV method.

Conclusion & Recommendations

For the routine batch release and stability testing of Ranolazine or Lidocaine APIs, Protocol A (HPLC-UV) is the recommended choice due to its superior precision, excellent linearity, and operational cost-effectiveness. However, the integrity of Protocol A is entirely dependent on its initial cross-validation against Protocol B (UPLC-MS/MS) . The MS/MS data definitively proves that the UV peak assigned to N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is spectrally pure and free from hidden, co-eluting degradants. Laboratories should utilize UPLC-MS/MS during the initial method development phase and for investigating out-of-specification (OOS) results, while relying on the validated HPLC-UV method for daily throughput.

Sources

Validation

A Senior Application Scientist's Guide to N-(2,6-Dimethylphenyl)-2-hydroxyacetamide: A Comparative Purity Analysis

Abstract N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is not merely a quantitative m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is not merely a quantitative metric; it is a critical determinant of the final drug product's safety, efficacy, and regulatory compliance.[3][4] Impurities introduced at this stage can propagate through the synthetic pathway, potentially leading to the formation of toxic by-products or reducing the overall yield and potency of the API.[][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and comparing the purity of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide from different commercial suppliers. We will delve into the causality behind choosing specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical supplier data to empower informed sourcing decisions.

The Imperative of Purity in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of the final drug is directly linked to the purity of its intermediates.[7] Regulatory bodies like the FDA and EMA have stringent guidelines for impurity profiling, and failure to control impurities can result in costly delays, batch failures, or even product recalls.[3] Therefore, a proactive approach to quality control, beginning with the raw materials and intermediates, is essential.[6]

The first line of assessment for any incoming chemical is its Certificate of Analysis (CoA) . This document, provided by the supplier, offers batch-specific data on the material's identity, purity, and the analytical methods used for its characterization.[8][9][10][11] However, interpreting a CoA requires a deep understanding of the analytical techniques employed and the potential impurity landscape of the specific chemical.

The Analytical Gauntlet: Methodologies for Purity Determination

To conduct a robust assessment of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, a multi-pronged analytical approach is necessary. No single technique can provide a complete picture of a compound's purity. Here, we outline the three pillars of our analytical strategy: High-Performance Liquid Chromatography (HPLC) for separation and relative quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the cornerstone for purity analysis due to its high resolving power, which allows for the separation of the main compound from closely related impurities.[12] A reverse-phase method is typically the first choice for a moderately polar molecule like N-(2,6-Dimethylphenyl)-2-hydroxyacetamide.

Causality of Method Design:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation for a wide range of organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute compounds with varying polarities. The addition of a small amount of acid (e.g., phosphoric or formic acid) sharpens the peaks by suppressing the ionization of any acidic or basic functional groups, leading to better resolution.[13]

  • Detector: A UV detector is chosen because the aromatic ring in the molecule provides strong chromophores, allowing for sensitive detection.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile (HPLC Grade).

    • Filter and degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 1.0 mg/mL stock solution.

    • Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation:

    • Prepare samples from each supplier at a concentration of 1.0 mg/mL in the same diluent as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis:

    • Calculate the purity of the main peak as a percentage of the total peak area of all detected peaks (% Area).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Sample Weighing P2 Dissolution in Mobile Phase P1->P2 A1 Injection into HPLC System P2->A1 A2 C18 Column Separation A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Chromatogram Generation A3->D1 D2 Peak Integration & Area % Calculation D1->D2 Result Result D2->Result

Diagram 1: General HPLC Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, such as residual solvents from the manufacturing process. Due to the polarity and low volatility of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, direct injection is often not feasible. Derivatization is employed to convert the polar -OH and -NH groups into less polar, more volatile silyl ethers.[14]

Causality of Method Design:

  • Derivatization: Silylation with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • Analysis: GC separates the components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS for Residual Solvents

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO) containing an internal standard.

    • Seal the vial tightly.

  • GC-MS Conditions (Headspace):

    • Incubation Temperature: 80 °C for 15 minutes.

    • GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 240 °C.

    • Oven Program: Initial 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.

    • Quantify using a calibration curve prepared from standards.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Sample in Headspace Vial P2 Add Solvent & Internal Std P1->P2 P3 Seal and Heat P2->P3 A1 Headspace Injection P3->A1 A2 GC Separation A1->A2 A3 MS Detection & Identification A2->A3 D1 Library Search A3->D1 D2 Quantification D1->D2 Result Result D2->Result Solvent Levels (ppm)

Diagram 2: GC-MS Headspace Analysis Workflow.
Quantitative NMR (qNMR): The Standard for Absolute Purity

While HPLC provides relative purity, qNMR offers a direct measurement of absolute purity without the need for a specific reference standard of the analyte itself.[15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[17][18] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[19]

Causality of Method Design:

  • Internal Standard: A high-purity standard (e.g., maleic acid) with sharp, well-resolved peaks that do not overlap with the analyte signals is chosen.

  • Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid overwhelming the spectrum with solvent signals.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure all protons fully relax between pulses, which is essential for accurate integration and quantification.

Experimental Protocol: qNMR Purity Determination

  • Sample Preparation:

    • Accurately weigh ~15 mg of the N-(2,6-Dimethylphenyl)-2-hydroxyacetamide sample.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.

  • NMR Acquisition (400 MHz or higher):

    • Experiment: Standard proton (¹H) NMR.

    • Relaxation Delay (D1): > 5 times the longest T1 of interest (e.g., 30 seconds).

    • Pulse Angle: 90°.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for molecular weights, masses, number of protons in each integral, and the purity of the internal standard.

QNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing P1 Accurate Weighing: Sample & Internal Std P2 Dissolve in Deuterated Solvent P1->P2 A1 ¹H NMR Spectrum Acquisition (Long D1) P2->A1 D1 Phase/Baseline Correction A1->D1 D2 Signal Integration D1->D2 D3 Purity Calculation D2->D3 Result Result D3->Result Absolute Purity (%)

Diagram 3: Quantitative NMR (qNMR) Workflow.

Comparative Analysis: Decoding Supplier CoAs

To illustrate how these methods inform sourcing decisions, we present a comparative analysis of hypothetical data for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide from three representative suppliers.

Table 1: Hypothetical Purity Data Comparison

ParameterMethodSupplier AlphaSupplier BetaSupplier GammaSpecification
Appearance VisualWhite Crystalline SolidWhite Crystalline SolidOff-White PowderWhite Solid
Purity (by HPLC) HPLC (% Area)99.8%99.5%98.7%≥ 98.5%
Purity (by qNMR) ¹H NMR99.6%99.1%98.2%Report Value
Impurity A HPLC (% Area)0.08%0.15%0.45%≤ 0.5%
Impurity B HPLC (% Area)0.05%0.12%0.30%≤ 0.5%
Total Impurities HPLC (% Area)0.15%0.35%1.1%≤ 1.5%
Water Content Karl Fischer0.05%0.20%0.45%≤ 0.5%
Residual Solvents GC-MSToluene: 50 ppmToluene: 250 ppmToluene: 850 ppm≤ 890 ppm (ICH)

Analysis of Results:

  • Supplier Alpha: This material demonstrates the highest purity across all methods. The qNMR result (99.6%) corroborates the HPLC data (99.8%), indicating very few non-UV active or co-eluting impurities. The low levels of individual and total impurities, along with minimal water and residual solvents, make this the premium choice, especially for late-stage development and GMP manufacturing where process consistency and minimal side reactions are paramount.

  • Supplier Beta: This represents a good quality, mid-range option. The purity is high and well within typical specifications. The slightly higher levels of impurities and solvents compared to Supplier Alpha might be acceptable for early to mid-stage research, offering a balance between quality and cost.

  • Supplier Gamma: While this material meets the minimum purity specification by HPLC, the qNMR result is notably lower, suggesting the presence of impurities not well-detected by the HPLC method. The higher levels of Impurity A and residual toluene could negatively impact subsequent reaction steps. This material might be suitable for non-critical, early-stage discovery work where cost is the primary driver, but would likely require re-purification before use in more sensitive applications.

Conclusion and Recommendations

The selection of a supplier for a critical intermediate like N-(2,6-Dimethylphenyl)-2-hydroxyacetamide should be a data-driven decision. Relying solely on the headline purity value on a CoA can be misleading. A thorough evaluation requires:

  • Orthogonal Purity Verification: Compare purity results from different analytical techniques (e.g., HPLC and qNMR) to gain confidence in the value.

  • Impurity Profile Scrutiny: Identify and quantify specific impurities. Understand their potential impact on your downstream chemistry.

  • Assessment of Volatiles: Do not overlook water content and residual solvents, as they can act as poisons to catalysts or participate in side reactions.

For applications in regulated drug development, Supplier Alpha is the clear choice, offering the highest quality and consistency. For academic or early-stage research, Supplier Beta provides a reliable and cost-effective option. Supplier Gamma should be considered with caution and may require in-house purification and analysis before use. Ultimately, the "best" supplier is the one whose material consistently meets the specific needs of your application, ensuring the reproducibility of your research and the quality of your final product.

References

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. Retrieved from [Link]

  • Pharmaffiliates. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. Pharmaffiliates. Retrieved from [Link]

  • SCL Lifesciences. (n.d.). Pharma Intermediates: Why Quality and Key Factors Matter. SCL Lifesciences. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]

  • Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Reactivo. Retrieved from [Link]

  • Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Artsyl. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Oxford Instruments. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]

  • Stellar Scientific. (2025, December 15). A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals. Stellar Scientific. Retrieved from [Link]

  • Roberts, D. W., et al. (n.d.). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. PMC. Retrieved from [Link]

  • PYG Lifesciences. (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. PYG Lifesciences. Retrieved from [Link]

  • Unknown. (n.d.). Lidocaine. Charles University Faculty of Pharmacy in Hradec Králové. Retrieved from [Link]

  • Pauli, G. F., et al. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Lidocaine Synthesis and Preparation Report. Scribd. Retrieved from [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. Retrieved from [Link]

  • Sac State Scholars. (n.d.). Development of a greener synthesis of lidocaine. Sac State Scholars. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110938012A - Preparation method of lidocaine. Google Patents.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. International Association of Therapeutic Drug Monitoring & Clinical Toxicology. Retrieved from [Link]

  • EduBirdie. (n.d.). Lidocaine Synthesis Lab | Hunter College CUNY. EduBirdie. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • Gowda, B. T., et al. (n.d.). N-(2,6-Dimethylphenyl)-2-methylacetamide. PMC. Retrieved from [Link]

  • Veeprho. (n.d.). N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. Veeprho. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 29183-14-0 | Product Name : N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. Pharmaffiliates. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

  • USP-NF. (2008). General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. USP-NF. Retrieved from [Link]

  • USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-N-hydroxyacetamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(2,6-Dimethylphenyl)acetamide. ResearchGate. Retrieved from [Link]

  • Science Alert. (n.d.). A Rapid and Sensitive HPLC Method for the Determination of 2-hydroxyflutamide in Human Plasma. Science Alert. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Verifying the Identity of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide Reference Standards

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is paramount. A reference standard serves...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is paramount. A reference standard serves as the benchmark against which all future batches of a substance are measured; its identity and purity must be beyond reproach. This guide provides an in-depth, technically-grounded framework for the comprehensive identity verification of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0), a key chemical intermediate.[1][2][3]

The Orthogonal Workflow: A Multi-Technique Approach

No single analytical technique, however powerful, provides sufficient evidence to fully certify a reference standard.[7] The United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines emphasize a holistic characterization.[8][9][10][11] Our verification workflow integrates data from spectroscopy and chromatography to build an unassailable identity profile.

The logical flow of this orthogonal approach is visualized below. Data from each independent technique converges to provide a comprehensive and trustworthy confirmation of the molecule's identity.

G cluster_1 Chromatographic Analysis (Purity & Identity Confirmation) cluster_2 Final Verification NMR NMR Spectroscopy (¹H, ¹³C) Confirm Identity Confirmed NMR->Confirm Connectivity & Proton/Carbon Environment MS Mass Spectrometry (HRMS) MS->Confirm Molecular Weight & Elemental Composition IR Infrared Spectroscopy (FTIR) IR->Confirm Functional Groups HPLC HPLC-UV (Purity & Rt) HPLC->Confirm Retention Time & Purity Profile

Caption: Orthogonal workflow for reference standard identity verification.

Core Analytical Techniques: Protocols and Rationale

The following sections detail the experimental protocols for four critical, orthogonal analytical techniques. The choice of these methods is deliberate: each provides a unique and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Principle: NMR spectroscopy is unparalleled for elucidating the precise atomic connectivity and chemical environment of a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the molecular structure, making it a cornerstone of chemical identification.[12][13]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-(2,6-Dimethylphenyl)-2-hydroxyacetamide reference standard in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR): Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16-64 scans).

  • Acquisition (¹³C NMR): Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (typically 1024 or more).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected Data & Interpretation: The spectra must be consistent with the known structure of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. Key features to verify include:

  • ¹H NMR: Correct chemical shifts, integration values (proton count), and multiplicity (splitting patterns) for the aromatic protons, methyl protons, methylene protons, amide proton, and hydroxyl proton.

  • ¹³C NMR: The correct number of signals and chemical shifts corresponding to each unique carbon atom in the molecule.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.[14][15]

Experimental Protocol (LC-HRMS):

  • Sample Preparation: Prepare a dilute solution of the reference standard (approx. 1 µg/mL) in a suitable solvent compatible with liquid chromatography, such as acetonitrile or methanol.[16]

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, often coupled to the mass spectrometer. A simple isocratic method on a C18 column can be used to introduce the analyte.[14][17]

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data in full scan mode over a relevant m/z range (e.g., 100-300 Da).

  • Data Analysis: Determine the accurate mass of the most abundant molecular ion peak. Compare this experimental mass to the theoretical exact mass calculated for the protonated molecule (C₁₀H₁₄NO₂⁺).

Expected Data & Interpretation:

  • The molecular formula of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is C₁₀H₁₃NO₂.[2][3]

  • The theoretical monoisotopic mass is 179.0946 g/mol .

  • The expected protonated ion [M+H]⁺ will have a theoretical exact mass of 180.1025.

  • The measured accurate mass from the HRMS analysis should match this theoretical value within a very low tolerance (typically < 5 ppm).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" and confirms the presence of key functional groups. The USP considers the IR absorption spectrum to be one of the most conclusive single tests for identity when compared against a reference standard.[18][19]

Experimental Protocol (FTIR-ATR):

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Analysis: Place a small amount of the solid reference standard powder directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over the mid-IR range (typically 4000 to 650 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands (peaks) and compare their positions (wavenumber, cm⁻¹) to expected values for the molecule's functional groups.

Expected Data & Interpretation: The IR spectrum should display characteristic absorption bands corresponding to:

  • O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the hydroxyl group.

  • N-H Stretch: A sharp band around 3250-3350 cm⁻¹ from the secondary amide.

  • C-H Stretches: Bands just below 3000 cm⁻¹ (aromatic) and just above 3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC): The Purity and Retention Check

Principle: While primarily a quantitative and separation technique, HPLC is a crucial orthogonal method for identity confirmation.[14] By developing a specific method, a compound will exhibit a characteristic and reproducible retention time (Rt). This, combined with UV spectral data from a Diode-Array Detector (DAD), confirms identity relative to a known standard and simultaneously provides the purity profile.[7]

Experimental Protocol (Reversed-Phase HPLC-UV/DAD):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.[20]

  • Standard & Sample Preparation: Accurately prepare a solution of the reference standard at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

    • Mobile Phase: Isocratic or gradient elution (e.g., 45:55 Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/DAD at a suitable wavelength (e.g., 254 nm).[20]

    • Column Temperature: 30 °C.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Determine the retention time of the main peak. Use the DAD to extract the UV spectrum of the peak and confirm its homogeneity (peak purity).

Expected Data & Interpretation:

  • The chromatogram should show a single, sharp, symmetrical major peak, indicating high purity.

  • The retention time of this peak should be reproducible across multiple injections.

  • The UV spectrum of the peak should be consistent with the aromatic nature of the molecule.

Comparative Summary of Analytical Techniques

The table below objectively compares the role and performance of each technique in the context of identity verification, as mandated by regulatory bodies like the FDA and outlined in guidelines such as ICH Q2(R1).[21][22][23][24]

Analytical TechniquePrimary Role in VerificationInformation ProvidedSpecificityConfirmation Level
NMR Spectroscopy Definitive structural elucidationAtomic connectivity, chemical environmentsVery HighPrimary
Mass Spectrometry Molecular formula confirmationMolecular weight, elemental compositionVery HighPrimary
Infrared Spectroscopy Functional group identificationPresence of key chemical bonds (C=O, O-H, N-H)HighPrimary[19]
HPLC-UV/DAD Purity assessment & identity checkRetention time, UV spectrum, purity profileMedium-HighConfirmatory

Conclusion: A Framework for Trust

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). (2026, March 13). Spectroscopy Online. [Link]

  • USP. General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. USP-NF. [Link]

  • Eurofins. (2025, November 25). Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP. 〈197〉 Spectroscopic Identification Tests - USP-NF ABSTRACT. [Link]

  • MDPI. (2022, November 22). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. [Link]

  • Pharmaceutical Technology. FT-IR Identification: the Expertise Required To Ensure Compliance. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • PubMed. (2011, April 1). A new method for chemical identification based on orthogonal parallel liquid chromatography separation and accurate molecular weight confirmation. [Link]

  • Google Patents. (2010, September 16).
  • PMC. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. [Link]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. [Link]

  • Waters Corporation. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]

  • Scribd. (2022, May 13). Reference Standards Guide. [Link]

  • Veeprho. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. [Link]

  • PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • PubChem. N-(2,6-dimethylphenyl)-N-hydroxyacetamide. [Link]

  • NIST. Acetamide, N-(2,6-dimethylphenyl)-. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. [Link]

  • PubChemLite. N-(2,6-dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide. [Link]

  • PMC. N-(2,6-Dimethylphenyl)-2-methylacetamide. [Link]

  • Pharmaffiliates. CAS No : 29183-14-0 | Product Name : N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. [Link]

  • PubMed. (2004, May 15). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. [Link]

Sources

Validation

Head-to-Head Comparison of Analytical Techniques for N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

As regulatory agencies tighten the acceptable thresholds for pharmaceutical impurities under ICH Q3A/Q3B guidelines[1], selecting the optimal analytical platform for impurity profiling is no longer just a matter of prefe...

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies tighten the acceptable thresholds for pharmaceutical impurities under ICH Q3A/Q3B guidelines[1], selecting the optimal analytical platform for impurity profiling is no longer just a matter of preference—it is a matter of compliance and patient safety.

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0), commonly referred to as 2',6'-glycoloxylidide, is a highly characterized reference material and a critical process impurity/metabolite associated with APIs such as Ranolazine and Lidocaine[2][3]. Because of its polar hydroxyl group, secondary amide linkage, and low UV absorptivity at high wavelengths, the compound presents unique chromatographic and detection challenges.

This guide provides an objective, head-to-head comparison of the three primary analytical techniques used for its quantification: HPLC-UV , LC-MS/MS , and GC-MS .

Quantitative Performance Matrix

To establish a baseline for platform selection, the following table summarizes the head-to-head quantitative performance of each technique when analyzing N-(2,6-Dimethylphenyl)-2-hydroxyacetamide in a standard pharmaceutical matrix.

Analytical ParameterHPLC-UV (Reversed-Phase)LC-MS/MS (ESI-QqQ)GC-MS (Derivatized EI)
Primary Application Routine API batch release, AssayTrace impurity profiling, PK studiesOrthogonal structural confirmation
Sensitivity (LOD) ~100 ng/mL (0.05% area threshold)< 1 ng/mL (ppb level)~10 ng/mL
Linearity Range 0.5 – 50 µg/mL1 – 1000 ng/mL0.1 – 20 µg/mL
Sample Preparation Direct dilution (Dilute & Shoot)Protein precipitation / SPEDerivatization (BSTFA/TMCS)
Run Time 15 - 20 min5 - 10 min25 - 30 min
Matrix Interference High (Relies purely on retention time)Low (MRM provides high specificity)Moderate (Requires clean extract)

Mechanistic Analysis of Analytical Platforms

Do not simply select a method based on availability; the physicochemical properties of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide dictate the causality behind these experimental choices.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV remains the workhorse for routine batch analysis. However, the molecule's polarity (driven by the terminal hydroxyl and amide groups) causes it to elute near the void volume on standard high-density C18 columns.

  • The Causality of Column Selection: Employing a polar-embedded or T3-type reversed-phase column (e.g., Waters Atlantis T3) is critical[4]. These columns feature an intermediate ligand density that prevents the hydrophobic alkyl chains from collapsing (dewetting) in the highly aqueous mobile phases required to retain this polar impurity.

  • The Causality of pH Control: An acidic mobile phase (0.1% Formic Acid, pH ~2.7) is utilized to ensure the residual silanols on the silica support remain fully protonated (neutral). This prevents secondary ion-exchange interactions with the amide nitrogen, eliminating peak tailing.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification (< 0.05% reporting thresholds), LC-MS/MS is mandatory.

  • The Causality of Ionization: Positive Electrospray Ionization (ESI+) is highly efficient here. The lone pair of electrons on the amide nitrogen readily accepts a proton from the acidic mobile phase, forming a highly stable precursor ion at m/z 180.1019 [M+H]+ [4].

  • The Causality of Fragmentation: Upon High-Energy Collisional Dissociation (HCD), the molecule undergoes predictable cleavages. The primary transition is the cleavage of the amide bond, yielding a base peak of the 2,6-dimethylaniline ion at m/z 122.0966 [4]. A secondary diagnostic transition is the loss of water (-18 Da) from the hydroxyl group, yielding m/z 162.0915 [4].

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound frequently fails.

  • The Causality of Derivatization: The free hydroxyl group actively participates in hydrogen bonding with the siloxane bridges of the GC column stationary phase, causing severe peak tailing and thermal degradation at high inlet temperatures. By reacting the sample with a silylating agent like BSTFA, the active hydrogen is replaced with a trimethylsilyl (TMS) group. This chemically masks the polarity, dramatically increasing volatility and yielding sharp, symmetrical peaks for orthogonal verification.

Analytical Workflows & Fragmentation Pathways

AnalyticalWorkflow Sample N-(2,6-Dimethylphenyl)- 2-hydroxyacetamide Matrix Decision Analytical Objective? Sample->Decision Routine Routine API Release (Assay & Major Impurities) ICH Q3A Guidelines Decision->Routine > 0.05% Threshold Trace Trace Profiling / PK (Genotoxic / Metabolite) Sub-ppm Levels Decision->Trace < 0.05% Threshold Orthogonal Orthogonal Verification (Volatile Impurities) Decision->Orthogonal Structural Confirmation HPLC HPLC-UV Column: Polar-embedded C18 Detection: 210-230 nm Routine->HPLC LCMS LC-MS/MS (ESI+) Precursor: m/z 180.1 Transitions: 122.1, 162.1 Trace->LCMS GCMS GC-MS Prep: BSTFA Derivatization Detection: EI Mode Orthogonal->GCMS

Decision matrix for analytical technique selection based on regulatory thresholds.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 180.1019 Protonated Amide Frag1 Product Ion m/z 162.0915 [M+H - H2O]+ Precursor->Frag1 Loss of Hydroxyl (-18 Da) Frag2 Product Ion (Base Peak) m/z 122.0966 2,6-Dimethylaniline Ion Precursor->Frag2 Amide Bond Cleavage (-58 Da) Frag3 Product Ion m/z 135.0806 Ring Cleavage Fragment Precursor->Frag3 High Collision Energy (HCD)

ESI+ CID fragmentation pathway for m/z 180.1 precursor ion.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . If the internal System Suitability Test (SST) criteria fail, the run is mathematically invalidated, preventing the reporting of false positives or inaccurate quantifications.

Protocol A: Trace Quantification via LC-MS/MS (MRM Mode)

Objective: Quantify N-(2,6-Dimethylphenyl)-2-hydroxyacetamide down to 1 ng/mL in API matrix.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Setup: Install a Waters Atlantis T3 column (3 µm, 3.0 x 150 mm)[4]. Set flow rate to 0.4 mL/min. Program a gradient from 5% B to 95% B over 8 minutes.

  • Mass Spectrometer Tuning: Operate in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 400°C.

  • MRM Transitions: Monitor the quantifier transition 180.1 → 122.1 (Collision Energy: 30V) and the qualifier transition 180.1 → 162.1 (Collision Energy: 15V)[4].

  • Self-Validating SST Execution:

    • Step 5a: Inject Blank (Mobile Phase). Pass Criterion: Analyte peak area must be < 20% of the Lower Limit of Quantification (LLOQ) to prove absence of carryover.

    • Step 5b: Inject LLOQ Standard (1 ng/mL). Pass Criterion: Signal-to-Noise (S/N) ratio must be ≥ 10:1.

    • Step 5c: Inject Calibration Curve (1 - 1000 ng/mL). Pass Criterion: Linear regression R2≥0.995 .

  • Sample Analysis: Inject unknown samples only if Steps 5a-5c pass. Bracket every 10 samples with a Quality Control (QC) standard (must fall within ±15% of nominal value).

Protocol B: Routine Batch Release via HPLC-UV

Objective: Determine weight/weight % of the impurity in Ranolazine/Lidocaine batches.

  • System Setup: Utilize the same column and mobile phases as Protocol A to maintain laboratory standardization. Set UV detector to 215 nm (optimal balance between analyte absorption and baseline noise).

  • Sample Preparation: Accurately weigh 50 mg of the API sample and dissolve in 50 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1 mg/mL concentration.

  • Self-Validating SST Execution:

    • Step 3a: Inject Diluent Blank. Pass Criterion: No interfering peaks at the expected retention time (~12.7 min)[4].

    • Step 3b: Inject Reference Standard (0.5 µg/mL, equivalent to 0.05% limit) in 6 replicates.

    • Step 3c: Evaluate System Suitability. Pass Criteria: %RSD of peak areas ≤2.0% , USP Tailing Factor ≤1.5 , and Theoretical Plates ≥5000 .

  • Data Acquisition: Inject sample preparations in duplicate. Report impurity concentration only if the duplicate preparations agree within a 5% relative difference.

References

  • [2] Veeprho: N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. Source: veeprho.com. URL:

  • [3] Veeprho: Ranolazine Impurities and Related Compound. Source: veeprho.com. URL:

  • [1] Veeprho: Ranolazine O-desaryl impurity | CAS 172430-46-5. Source: veeprho.com. URL:

  • [4] PubChem - NIH: 2',6'-Glycoloxylidide | C10H13NO2 | CID 14480057. Source: nih.gov. URL:

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
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N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
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